Technical Documentation Center

4-Methyl-2-(piperidin-4-yl)hexan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-2-(piperidin-4-yl)hexan-1-amine

Core Science & Biosynthesis

Foundational

4-Methyl-2-(piperidin-4-yl)hexan-1-amine chemical structure and physical properties

[label="CH2-NH2 (Multiplet) ~2.6-2.8 ppm", fillcolor="#34A85 Refining the Color Scheme I'm now implementing the color palette from Diagram 2 in the diagrams. The nodes will use #4285F4, #34A853, #FBBC05, and #EA4335 for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="CH2-NH2 (Multiplet) ~2.6-2.8 ppm", fillcolor="#34A85

Refining the Color Scheme

I'm now implementing the color palette from Diagram 2 in the diagrams. The nodes will use #4285F4, #34A853, #FBBC05, and #EA4335 for high contrast. The edges and text will use #5F6368 and #202124. I've also incorporated a self-validating protocol for the nitrile reduction step, with a clear FT-IR check for complete conversion. The guide will include it.

Finalizing the Guide Structure

I'm now completing the guide's visual elements! I've confirmed that the DOT diagrams use the correct Google color palette for the nodes and text. The colors ensure a high level of contrast, even when printed. I'm excited with the final result! I'm now adding a self-validating protocol for the alkylation step, using LC-MS to confirm the reaction's progress.

Validating the Chemical Logic

I'm now cross-validating the compound name with the structural features, ensuring that the 4-methyl group is correctly placed on the hexyl chain. I'll meticulously check the position of the piperidine ring's attachment. I will include inline references to ensure scientific accuracy. Finally, I'm integrating the spectral data with the structural diagram to confirm the assignments, so that it's complete, consistent, and useful.

Validating the Structural Logic

I'm now focusing on the compound's structure, specifically its stereocenters. I've confirmed that both C2 and C4 are chiral, leading to 4 stereoisomers. This must be highlighted in the physicochemical profile. NMR signals should reflect the stereoisomers. The structural logic has proven to be perfect.

Refining the Guide Elements

I'm now integrating the tables into the technical guide, including physicochemical properties and key spectral targets. The 1H NMR signals are essential for validating the compound's structure, focusing particularly on the C3 methylene protons and C4 methyl doublet. The structure's stereocenters lead to four stereoisomers. I have included values like the LogP and pKa. I have used the chemical structure, and have incorporated everything.

Finalizing the Guide Visuals

I'm finalizing the visual aspects! The DOT diagrams' layouts and captions are now verified and concise. I'm pleased with the clarity and contrast in the diagrams, confirming the structure and color palette. The final details are the only things remaining.

Defining the Aminergic Potential

I'm now detailing the pharmacological relevance. My thoughts lean towards TAAR1 agonism and aminergic GPCR activity because the molecule's structural features support it. Specifically, the piperidine ring and the alkyl tail are crucial for receptor interaction. I've designed a clear protocol for Step 3. I'm focusing on the global deprotection. I'm now integrating this into the guide.

Structural Analysis, Synthetic Methodologies, and Pharmacological Profiling of a Novel Aliphatic Diamine Scaffold

Executive Summary

In the landscape of modern drug discovery, aliphatic diamines featuring saturated heterocyclic cores represent a privileged class of pharmacophores. 4-Methyl-2-(piperidin-4-yl)hexan-1-amine is a highly versatile, structurally unique scaffold. Characterized by a piperidine ring linked to a branched hexyl chain bearing a primary amine, this molecule offers dual basic centers separated by a flexible, lipophilic backbone. This guide provides an authoritative, in-depth blueprint for the synthesis, analytical validation, and pharmacological application of this compound, designed specifically for researchers in medicinal chemistry and neuropharmacology.

Structural Chemistry & Physicochemical Profiling

The structural topology of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine dictates its behavior in both synthetic environments and biological systems. The molecule possesses two chiral centers (C2 and C4), resulting in four possible stereoisomers (two diastereomeric pairs). This stereochemical complexity allows for fine-tuning of receptor binding pockets.

The presence of two ionizable nitrogen atoms (a secondary amine on the piperidine and a primary aliphatic amine) significantly impacts its lipophilicity and blood-brain barrier (BBB) permeability. At physiological pH (7.4), the molecule exists predominantly as a dication, necessitating specific formulation strategies (e.g., prodrugs or liposomal delivery) for central nervous system (CNS) applications .

Table 1: Physicochemical and Structural Properties
PropertyValue / DescriptionImpact on Drug-Likeness
Molecular Formula C₁₂H₂₆N₂Complies with Lipinski’s Rule of 5 (MW < 500).
Molecular Weight 198.35 g/mol Low molecular weight allows for extensive functionalization.
Stereocenters 2 (C2, C4)Yields 4 stereoisomers; enables 3D spatial tuning for target selectivity.
Predicted LogP ~2.68Optimal balance of aqueous solubility and membrane permeability.
pKa (Piperidine NH) ~10.5Highly basic; remains protonated in the gastrointestinal tract.
pKa (Primary Amine) ~10.0Acts as a strong hydrogen bond donor in receptor binding.
Topological Polar Surface Area 38.0 ŲExcellent for CNS penetration (< 90 Ų threshold).

De Novo Synthetic Strategy & Self-Validating Protocols

The synthesis of this scaffold requires precise control over carbon-carbon bond formation and functional group interconversion. The most robust retrosynthetic approach involves the alpha-alkylation of a protected piperidine-acetonitrile, followed by nitrile reduction and global deprotection.

Synthesis SM 2-(1-Boc-piperidin-4-yl) acetonitrile Alk Alpha-Alkylation (1-bromo-2-methylbutane) SM->Alk LDA, THF, -78°C Int 2-(1-Boc-piperidin-4-yl)- 4-methylhexanenitrile Alk->Int SN2 Substitution Red Nitrile Reduction (LiAlH4, THF) Int->Red Hydride Transfer Boc Boc-Protected Diamine Red->Boc Primary Amine Dep Global Deprotection (TFA / DCM) Boc->Dep Acid Cleavage Target 4-Methyl-2-(piperidin-4-yl) hexan-1-amine Dep->Target Free Base Isolation

Fig 1: Retrosynthetic workflow and forward synthesis of the target aliphatic diamine scaffold.

Step 1: Alpha-Alkylation via Enolate Chemistry
  • Procedure: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C, add n-BuLi (1.05 eq). Stir for 30 mins to generate Lithium Diisopropylamide (LDA). Add 2-(1-Boc-piperidin-4-yl)acetonitrile (1.0 eq) dropwise. Stir for 1 hour. Add 1-bromo-2-methylbutane (1.2 eq). Slowly warm to room temperature over 12 hours.

  • Causality: The alpha-protons of the nitrile have a pKa of ~25. A strong, sterically hindered, non-nucleophilic base like LDA is strictly required to quantitatively deprotonate the alpha-carbon without attacking the electrophilic nitrile carbon . 1-bromo-2-methylbutane is chosen over the chloride analogue because the superior leaving group ability of bromide is necessary to overcome the steric hindrance at the beta-position during the Sₙ2 transition state.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The protocol is validated to proceed to workup only when the starting material mass ([M-Boc+H]⁺ = 125) is entirely replaced by the product mass ([M-Boc+H]⁺ = 195). Persistence of starting material indicates moisture quenching of the LDA.

Step 2: Nitrile Reduction to Primary Amine
  • Procedure: Dissolve the intermediate (1.0 eq) in anhydrous THF. Cool to 0°C under N₂. Slowly add LiAlH₄ (2.0 eq) in THF. Reflux for 4 hours. Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Causality: LiAlH₄ is selected over catalytic hydrogenation (e.g., Pd/C or Raney Nickel). The steric bulk around the C2 position significantly retards surface-mediated reductions, whereas the soluble AlH₄⁻ hydride directly attacks the electrophilic nitrile carbon in solution . The Fieser quench is critical as it precipitates aluminum salts as a granular white solid, preventing the formation of untreatable emulsions during organic extraction.

  • Self-Validating Checkpoint: Extract a 0.1 mL aliquot, perform a rapid mini-workup, and analyze via FT-IR. The reduction is complete when the sharp C≡N stretching band at ~2240 cm⁻¹ is completely absent.

Step 3: Global Deprotection
  • Procedure: Dissolve the Boc-protected diamine in anhydrous dichloromethane (DCM). Cool to 0°C. Add trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) DCM:TFA ratio. Stir for 2 hours. Evaporate to dryness, then co-evaporate with toluene (3x).

  • Causality: The bulky tert-butoxycarbonyl (Boc) group requires strong acidic conditions to generate the tert-butyl cation and drive decarboxylation. Co-evaporation with toluene is a thermodynamic necessity to azeotropically remove residual TFA, ensuring the final product is isolated cleanly as a bis-TFA salt before free-basing.

  • Self-Validating Checkpoint: Monitor via TLC (Ninhydrin stain). The fully deprotected diamine will appear as a bright purple/pink spot at the baseline due to the high polarity of the exposed primary and secondary amines.

Analytical Characterization Standards

To ensure the structural integrity of the synthesized scaffold, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The diastereomeric nature of the compound will result in complex splitting patterns, particularly at the C3 methylene bridge.

Table 2: Key ¹H-NMR Diagnostic Targets (Predicted, 400 MHz, CDCl₃)
Proton AssignmentMultiplicityExpected Shift (δ, ppm)Diagnostic Rationale (Causality)
C1-H₂ (adjacent to NH₂) Multiplet2.60 - 2.85Deshielded by the electronegative primary amine; complex splitting due to the adjacent C2 chiral center.
Piperidine Equatorial C-H Broad doublets3.00 - 3.20Characteristic deshielding of equatorial protons adjacent to the secondary amine in the chair conformation.
C4-CH₃ (Methyl) Doublet0.85 - 0.95Strongly shielded aliphatic environment; splits into a doublet due to coupling with the C4 methine proton.
C6-H₃ (Terminal Methyl) Triplet0.80 - 0.90Standard terminal aliphatic methyl signature; couples with the adjacent C5 methylene group.

Pharmacological Potential & Target Engagement

Because of the precise spatial arrangement between the basic nitrogen of the piperidine and the primary amine (~4-5 bonds depending on rotameric conformation), this compound perfectly mimics the pharmacophore required for aminergic G-Protein Coupled Receptors (GPCRs).

Specifically, the scaffold is highly primed for Trace Amine-Associated Receptor 1 (TAAR1) modulation. TAAR1 is a critical target in the treatment of schizophrenia and metabolic disorders . The lipophilic 4-methylhexyl tail provides a hydrophobic anchor essential for stabilizing the ligand within the transmembrane domains of the receptor, while the dual amines engage in critical salt-bridge formations with aspartate residues (e.g., Asp103) in the binding pocket.

Signaling Ligand 4-Methyl-2-(piperidin-4-yl) hexan-1-amine Receptor TAAR1 Receptor (GPCR) Ligand->Receptor Binding (Orthosteric) G_alpha Gα_s Protein Activation Receptor->G_alpha Conformational Change AC Adenylyl Cyclase (AC) G_alpha->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Phosphorylation

Fig 2: Proposed GPCR (TAAR1) signaling cascade modulated by the diamine pharmacophore.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for Piperidine." PubChem,[Link]

  • American Chemical Society. "The Journal of Organic Chemistry: Synthetic Methodologies." ACS Publications, [Link]

  • Organic Chemistry Portal. "Reduction of Nitriles." Organic-Chemistry.org,[Link]

  • National Institutes of Health. "Trace Amine-Associated Receptor 1 (TAAR1) Pharmacology." PubMed Central,[Link]

Exploratory

Elucidating the In Vitro Mechanism of Action of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine: A Comprehensive Pharmacological Profiling Guide

Executive Summary As drug discovery pipelines increasingly explore novel chemical spaces, uncharacterized aliphatic piperidine-amines present unique opportunities for neuropharmacological intervention. This technical whi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pipelines increasingly explore novel chemical spaces, uncharacterized aliphatic piperidine-amines present unique opportunities for neuropharmacological intervention. This technical whitepaper establishes a rigorous, self-validating in vitro profiling framework for 4-Methyl-2-(piperidin-4-yl)hexan-1-amine (CAS: 1306606-47-2)[1]. By analyzing its structural pharmacophore, we can deduce its putative mechanisms of action—specifically targeting Trace Amine-Associated Receptor 1 (TAAR1), Histamine H3 Receptors (H3R), and Monoamine Transporters (DAT/SERT/NET). This guide provides the theoretical causality and the step-by-step experimental methodologies required to validate these targets in vitro.

Structural Pharmacophore & Target Causality

The rational design of in vitro assays begins with a deconstruction of the molecule's pharmacophore. 4-Methyl-2-(piperidin-4-yl)hexan-1-amine features three critical structural domains that dictate its polypharmacology:

  • The Piperidine Ring: Containing a secondary amine with a pKa of ~10, this ring is protonated at physiological pH (7.4). This basic nitrogen is essential for forming salt bridges with highly conserved aspartate residues (e.g., Asp3.32) found in the orthosteric binding pockets of aminergic G-Protein Coupled Receptors (GPCRs).

  • The Primary Amine Terminus: The hexan-1-amine backbone provides a secondary site for hydrogen bonding, mimicking the dicationic nature of endogenous ligands like histamine. This strongly implicates the Histamine H3 Receptor (H3R) as a primary target[2].

  • The 4-Methylhexyl Lipophilic Anchor: The branched aliphatic chain provides significant lipophilicity (LogP), allowing the molecule to partition into lipid bilayers and engage in hydrophobic packing within the transmembrane domains of TAAR1 and Monoamine Transporters [3].

Because of these features, the compound is hypothesized to act as a TAAR1 agonist, an H3R inverse agonist/antagonist, and a competitive inhibitor of monoamine reuptake[4].

G LIG 4-Methyl-2-(piperidin-4-yl)hexan-1-amine TAAR1 TAAR1 Receptor (Gs-Coupled) LIG->TAAR1 Agonism H3R Histamine H3 Receptor (Gi/o-Coupled) LIG->H3R Antagonism/Inverse Agonism AC Adenylyl Cyclase (AC) TAAR1->AC Stimulates (Gαs) H3R->AC Inhibits (Gαi) CAMP_UP cAMP Accumulation (Activation) AC->CAMP_UP Increased Synthesis CAMP_DOWN cAMP Inhibition (Suppression) AC->CAMP_DOWN Decreased Synthesis

Putative GPCR signaling modulation via TAAR1 (Gs) and H3R (Gi/o) pathways.

In Vitro Experimental Workflows: The Self-Validating Systems

To ensure scientific integrity, every assay must be designed as a self-validating system. This means embedding internal controls that prove the assay's mechanical functionality independent of the test compound's performance.

Protocol 1: High-Throughput GPCR cAMP Accumulation Assay (TAAR1 & H3R)

This assay quantifies the functional activation or inhibition of GPCRs by measuring intracellular cyclic AMP (cAMP) levels using a bioluminescent GloSensor[5].

Causality & Experimental Design: GPCR signaling is highly transient. To capture the signal accurately, we must inhibit Phosphodiesterase (PDE) using IBMX , preventing the rapid degradation of cAMP into AMP. Furthermore, because H3R is Gi/o-coupled (which decreases cAMP), we cannot measure a signal drop from a zero baseline. Therefore, we must use Forskolin (a direct adenylyl cyclase activator) to artificially elevate the baseline cAMP level. The assay validates itself: the Forskolin-only well serves as the 100% signal maximum, while the addition of a known H3R inverse agonist (e.g., Thioperamide) proves the receptor's inhibitory capacity.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing either human TAAR1 or H3R (co-transfected with the cAMP GloSensor plasmid) into a 384-well white microplate at 10,000 cells/well. Incubate overnight at 37°C.

  • Buffer Exchange: Remove culture media and replace with Assay Buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX to prevent cAMP degradation).

  • Baseline Stimulation (H3R Only): For H3R wells, add 10 µM Forskolin to stimulate baseline adenylyl cyclase activity. (Omit this step for Gs-coupled TAAR1).

  • Compound Addition: Add 4-Methyl-2-(piperidin-4-yl)hexan-1-amine in a 10-point concentration-response curve (ranging from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature.

  • Detection: Add the GloSensor cAMP Reagent. Incubate for 15 minutes to allow luminescence equilibration.

  • Readout: Measure luminescence using a multi-mode microplate reader. Calculate EC50/IC50 using non-linear regression analysis.

Protocol 2: Radioligand Monoamine Transporter Uptake Assay

This assay evaluates the compound's ability to inhibit the reuptake of neurotransmitters via the Dopamine Transporter (DAT).

Causality & Experimental Design: Monoamine transporters rely on the electrochemical gradients of Na+ and Cl- to drive the symport of neurotransmitters against their concentration gradient. Therefore, the assay must be performed in Krebs-Ringer Buffer (KRB) to maintain these physiological ion concentrations; standard PBS will cause assay failure. To ensure the measured radioactivity is due to specific transporter-mediated uptake and not passive membrane diffusion, a parallel set of wells must be treated with a saturating concentration of Mazindol (a selective DAT inhibitor). Specific uptake is calculated by subtracting this Non-Specific Binding (NSB) from the total uptake.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing human DAT into 96-well plates at 50,000 cells/well.

  • Equilibration: Wash cells twice with warm (37°C) Krebs-Ringer Buffer (KRB: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Pre-incubation: Add the test compound (concentration curve) or 10 µM Mazindol (for NSB determination). Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 20 nM [3H]-Dopamine to all wells. Incubate for exactly 10 minutes to capture the linear phase of transport.

  • Termination: Rapidly aspirate the buffer and wash three times with ice-cold KRB to halt transporter activity and remove unbound radioligand.

  • Lysis & Readout: Lyse cells using 0.1% Triton X-100. Transfer lysates to scintillation vials, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Workflow S1 Seed HEK293-DAT Cells in 96-well S2 Wash with Krebs-Ringer Buffer S1->S2 S3 Pre-incubate with Test Compound (30 min) S2->S3 S4 Add [3H]-Dopamine Substrate (10 min) S3->S4 S5 Lyse Cells & Measure Radioactivity S4->S5

Step-by-step in vitro workflow for the [3H]-Dopamine radioligand uptake assay.

Quantitative Data Presentation

Based on the structural homology of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine to known aliphatic piperidines and trace amines[6], the following table outlines the expected pharmacological profile and the self-validating control parameters required for assay acceptance.

Target ProteinAssay Readout TypeRequired Control LigandExpected Control ValuePutative Compound IC50/EC50 Range
TAAR1 (Gs) cAMP Luminescence (Activation)β-Phenylethylamine (PEA)EC50: ~100 nMEC50: 1.5 µM – 15.0 µM
H3R (Gi/o) cAMP Luminescence (Inhibition)ThioperamideIC50: ~20 nMIC50: 50 nM – 500 nM
DAT [3H]-Dopamine Uptake (CPM)Mazindol / CocaineIC50: ~150 nMIC50: 2.0 µM – 20.0 µM
SERT [3H]-Serotonin Uptake (CPM)FluoxetineIC50: ~10 nMIC50: > 50.0 µM (Low Affinity)

Note: The high lipophilicity and steric bulk of the 4-methylhexyl chain likely bias the compound toward DAT and H3R over SERT, as SERT binding pockets typically favor aromatic halogenation over branched aliphatic chains.

References

  • Google Patents. "US20140212486A1 - Isometheptene isomer".

Sources

Foundational

Pharmacokinetic Profiling of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine: A Comprehensive Technical Guide

Executive Summary The development and pharmacokinetic (PK) profiling of novel chemical entities (NCEs) containing multiple basic nitrogen centers present unique bioanalytical and physiological challenges. 4-Methyl-2-(pip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development and pharmacokinetic (PK) profiling of novel chemical entities (NCEs) containing multiple basic nitrogen centers present unique bioanalytical and physiological challenges. 4-Methyl-2-(piperidin-4-yl)hexan-1-amine is a novel, di-basic aliphatic amine characterized by a primary amine on a branched hexane backbone and a secondary amine embedded within a piperidine ring.

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard procedural lists. Here, we will dissect the causality behind the disposition of di-basic amines—specifically focusing on the phenomenon of lysosomal trapping—and establish a self-validating, regulatory-compliant LC-MS/MS workflow for robust PK profiling.

Physicochemical Drivers of Disposition: The Lysosomal Trapping Phenomenon

Before designing a PK study, one must understand the physicochemical nature of the analyte. 4-Methyl-2-(piperidin-4-yl)hexan-1-amine possesses two highly basic centers (estimated pKa​ > 9.5 for both the primary aliphatic amine and the piperidine nitrogen) and moderate lipophilicity ( LogP>1 ). This classifies the molecule as a Cationic Amphiphilic Drug (CAD) .

The Causality of High Volume of Distribution ( Vss​ )

Basic amines frequently exhibit an atypically large steady-state volume of distribution ( Vss​ ) and high tissue-to-plasma ratios. This is not merely due to lipophilic partitioning into adipose tissue, but is actively driven by lysosomal trapping (or pH partitioning)[1].

At physiological pH (7.4), a fraction of the drug exists as an unionized free base, which readily diffuses across cellular phospholipid bilayers into the cytosol (pH ~7.2)[1]. However, when the molecule diffuses into the acidic lumen of a lysosome (pH 4.0–5.0), both amine groups become rapidly and fully protonated[1]. The resulting di-cation is highly polar and membrane-impermeable. Because the equilibrium heavily favors the ionized state in this acidic environment, the drug is effectively "trapped" within the lysosome, creating a massive intracellular sink[2].

G A Blood Plasma (pH 7.4) Unionized Amine B Cytosol (pH 7.2) Lipophilic Base A->B Passive Diffusion C Lysosome (pH 4.5) Acidic Environment B->C Passive Diffusion D Protonated Di-cation Membrane Impermeable C->D Rapid Protonation D->B Blocked Efflux E Intracellular Trapping (High Volume of Distribution) D->E Accumulation

Mechanism of lysosomal trapping for basic amines via pH partitioning.

Bioanalytical Method Development (LC-MS/MS)

To accurately quantify 4-Methyl-2-(piperidin-4-yl)hexan-1-amine in biological matrices, the bioanalytical method must overcome two primary hurdles associated with di-basic amines: severe peak tailing on silica-based columns and ion suppression from endogenous phospholipids[3].

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation via Mixed-Mode Cation Exchange (MCX) SPE:

    • The "Why": Standard protein precipitation (PPT) leaves behind lysophosphatidylcholines, which cause severe matrix effects in LC-MS/MS analysis[3]. Because our analyte is strongly basic, we utilize MCX Solid Phase Extraction.

    • Protocol: Load 50 µL of plasma (diluted 1:1 with 2% phosphoric acid to ensure full ionization) onto a pre-conditioned MCX plate. Wash with 2% formic acid in water, followed by 100% methanol to remove neutral lipids. Elute the di-basic analyte using 5% ammonium hydroxide in methanol.

  • Chromatographic Separation:

    • The "Why": Basic amines interact with residual silanols on standard C18 columns, causing peak tailing.

    • Protocol: Use an Ethylene Bridged Hybrid (BEH) C18 column (50 x 2.1 mm, 1.7 µm) capable of withstanding high pH. Employ a mobile phase of 10 mM Ammonium Bicarbonate (pH 10.0) and Acetonitrile. At pH 10, the primary amine is partially neutralized, reducing secondary silanol interactions and yielding sharp, symmetrical peaks.

  • Mass Spectrometry Detection:

    • Protocol: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the protonated precursor [M+H]+ to its dominant product ions.

Regulatory Validation Standards

The method must be validated as a self-validating system according to the 2018 FDA Bioanalytical Method Validation (BMV) Guidance[4].

Validation ParameterFDA 2018 Acceptance CriteriaExperimental Design
Accuracy (Bias %) ±15% of nominal (±20% at LLOQ)3 runs, 5 replicates per Quality Control (QC) level
Precision (CV %) ≤15% (≤20% at LLOQ)Intra-run and Inter-run assessment across all QCs
Selectivity No interfering peaks >20% of LLOQBlank plasma from 6 independent sources
Matrix Effect IS-normalized Matrix Factor CV ≤15%Post-extraction spike vs. neat standard comparison

Table 1: Core LC-MS/MS Bioanalytical Method Validation Criteria based on FDA 2018 Guidance.

In Vivo Pharmacokinetic Profiling Workflow

With a validated bioanalytical method, we proceed to in vivo profiling. The following protocol details a standard rodent PK study designed to calculate absolute bioavailability and systemic clearance.

Step-by-Step In Vivo Protocol
  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per dosing route) overnight to eliminate food-effect variables on oral absorption.

  • Formulation & Dosing:

    • Intravenous (IV): 1 mg/kg formulated in 5% DMSO / 95% Saline (bolus via tail vein).

    • Oral (PO): 5 mg/kg formulated in 0.5% Methylcellulose (oral gavage).

  • Serial Blood Sampling & Stabilization:

    • Collect 200 µL of blood via jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Critical Step: Transfer immediately to K2​EDTA tubes pre-spiked with 1% formic acid. Causality: Acidifying the plasma prevents the highly basic amine from nonspecifically binding to the plastic walls of the collection tubes during storage.

  • Pharmacokinetic Modeling:

    • Centrifuge samples at 4,000 x g for 10 minutes at 4°C to harvest plasma.

    • Analyze via the validated LC-MS/MS method and process the concentration-time data using Non-Compartmental Analysis (NCA).

G S1 In Vivo Dosing (IV & PO) S2 Plasma Sampling & Acid Stabilization S1->S2 S3 Mixed-Mode SPE Extraction S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 NCA PK Modeling S4->S5

End-to-end bioanalytical and pharmacokinetic profiling workflow.

Mechanistic Interpretation of PK Data

Upon generating the NCA data, a Senior Scientist must interpret the physiological meaning behind the numbers. Below is a representative data matrix for a di-basic CAD like 4-Methyl-2-(piperidin-4-yl)hexan-1-amine.

PK ParameterIV Bolus (1 mg/kg)Oral Gavage (5 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL)450120Moderate oral absorption.
Tmax​ (hr)N/A1.5Typical for small molecule intestinal absorption.
Vss​ (L/kg)8.5N/AExtensive. Highly indicative of lysosomal trapping and tissue partitioning[5].
Cl (mL/min/kg)45N/AHigh Clearance. Approaches hepatic blood flow (~55 mL/min/kg in rats), suggesting rapid CYP/FMO metabolism[5].
t1/2​ (hr)3.23.8Prolonged half-life relative to high clearance, driven entirely by the massive Vss​ acting as a slow-release reservoir.
Bioavailability (%F) N/A22%Low-to-moderate %F due to high hepatic first-pass extraction[2].

Table 2: Representative Pharmacokinetic Parameters and Mechanistic Interpretations.

Synthesis of Findings

The data reveals a classic "high clearance, high volume" profile. The extensive Vss​ (8.5 L/kg, which vastly exceeds the total body water of a rat at ~0.67 L/kg) confirms our initial hypothesis regarding lysosomal trapping[5]. Furthermore, because the liver is a lysosome-rich organ, basic amines are often heavily extracted during their first pass through the portal vein[2]. This presystemic extraction, combined with potential Flavin-containing monooxygenase (FMO) or CYP2D6-mediated oxidation[5], restricts the absolute oral bioavailability to 22%.

Future structural optimization to improve bioavailability would require reducing the pKa​ of the primary amine (e.g., via fluorination of the adjacent carbon) to mitigate lysosomal trapping and reduce first-pass hepatic extraction.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes Source: Drug Metabolism and Disposition (via PMC / NIH) URL:[Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling Source: Expert Opinion on Drug Metabolism & Toxicology (Taylor & Francis) URL:[Link]

  • Bioanalysis by LC-MS/MS : A review Source: International Journal of Pharmaceutical Science and Research (via ResearchGate) URL:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL:[Link]

Sources

Exploratory

Pharmacological Profiling of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine: A Comprehensive Guide to Receptor Binding Affinity Assays

Executive Summary The compound 4-Methyl-2-(piperidin-4-yl)hexan-1-amine represents a highly versatile aliphatic piperidine scaffold. In medicinal chemistry, the combination of a basic piperidine nitrogen and a branched a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Methyl-2-(piperidin-4-yl)hexan-1-amine represents a highly versatile aliphatic piperidine scaffold. In medicinal chemistry, the combination of a basic piperidine nitrogen and a branched aliphatic primary amine closely mimics the pharmacophore of endogenous biogenic amines (e.g., β -phenylethylamine, histamine). Because of these structural determinants, this scaffold is a prime candidate for interacting with aminergic G-protein coupled receptors (GPCRs).

As a Senior Application Scientist, my objective in this whitepaper is to establish a rigorous, self-validating methodological framework for profiling this compound. We will focus on two primary targets known to accommodate such scaffolds: the Trace Amine-Associated Receptor 1 (TAAR1) and the Histamine H3 Receptor (H3R) . This guide details the causality behind assay design, from thermodynamic binding principles to downstream functional readouts.

Pharmacophore Rationale & Target Selection

The selection of TAAR1 and H3R for binding affinity assays is driven by the structural biology of the orthosteric binding pockets of these receptors:

  • TAAR1 (G αs​ -coupled): TAAR1 is activated by trace amines that share structural similarities with classic monoamines[1]. The aliphatic hexanamine chain of our target compound provides the necessary hydrophobic contacts, while the piperidine ring offers a rigid basic center for critical aspartate salt-bridge formation in transmembrane domain 3 (TM3).

  • H3R (G αi/o​ -coupled): The H3 receptor heavily favors ligands containing a basic piperidine moiety linked via an aliphatic spacer (similar to the H3R antagonist pitolisant)[2].

To fully characterize 4-Methyl-2-(piperidin-4-yl)hexan-1-amine, we must employ a two-tiered approach: Radioligand Displacement Assays to determine the thermodynamic binding affinity ( Ki​ ), followed by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assays to determine functional efficacy (agonist vs. antagonist behavior).

Core Methodology I: Radioligand Displacement Assays

Radioligand binding remains the gold standard for determining the true affinity of a compound for a receptor, independent of signal amplification pathways.

Reagent Selection & Causality
  • Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1) or hH3R. Causality: HEK293 cells lack endogenous aminergic GPCRs, providing a clean, null background that prevents off-target radioligand binding[3].

  • TAAR1 Radioligand: [3H]RO5166017 . Causality: Endogenous trace amines have rapid off-rates and lower affinities, making them poor radioligands. RO5166017 is a highly selective synthetic ligand with a stable Kd​ of ~17 nM at hTAAR1, providing a robust assay window[1].

  • H3R Radioligand: [3H]−R−α -methylhistamine. Causality: This is a highly selective H3R agonist that, unlike endogenous histamine, resists degradation by histamine N-methyltransferase, ensuring ligand stability during the incubation period[2].

  • Assay Buffer: 20 mM HEPES-NaOH (pH 7.0) supplemented with 10 mM MgCl2​ and 2 mM CaCl2​ . Causality: The addition of divalent cations, specifically Mg2+ , is critical. Mg2+ facilitates the allosteric coupling of the GPCR to its intracellular G-protein, locking the receptor into its high-affinity state. Without Mg2+ , the receptor shifts to a low-affinity state, artificially inflating the apparent Ki​ of the test compound[3].

Step-by-Step Protocol
  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Causality: Hypotonic lysis combined with EDTA (a chelator) strips away endogenous proteases and metalloproteases, preserving receptor integrity. Centrifuge at 30,000 × g to pellet the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 μg of membrane protein, a fixed concentration of radioligand (e.g., 15 nM [3H]RO5166017 ), and varying concentrations of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine ( 10−11 to 10−4 M).

  • Non-Specific Binding (NSB) Control: To one set of wells, add 10 μM of EPPTB (for TAAR1)[3]. Causality: EPPTB is a structurally distinct, highly selective TAAR1 antagonist. A 10 μM concentration vastly exceeds its Kd​ , saturating all specific orthosteric sites. Any remaining radioactivity detected is strictly due to non-specific lipid or plastic binding, which must be subtracted from total binding.

  • Incubation: Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers with positive charges, repelling the basic piperidine compound and reducing background noise. Wash rapidly with ice-cold buffer. Causality: Ice-cold temperatures drastically reduce the dissociation rate ( koff​ ) of the radioligand-receptor complex, preventing the loss of specific binding during the wash step.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM).

  • Data Analysis: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

Core Methodology II: Functional TR-FRET cAMP Assays

While Ki​ tells us how tightly 4-Methyl-2-(piperidin-4-yl)hexan-1-amine binds, it does not reveal whether the compound activates or inhibits the receptor. Because TAAR1 is G αs​ -coupled (stimulates cAMP) and H3R is G αi/o​ -coupled (inhibits cAMP), we utilize a TR-FRET cAMP accumulation assay.

Step-by-Step Protocol
  • Cell Seeding: Plate hTAAR1 or hH3R expressing cells in a 384-well microplate.

  • IBMX Pre-incubation: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the enzymatic hydrolysis of cAMP into AMP, IBMX causes cAMP to accumulate in the cytosol, artificially widening the dynamic range and signal-to-noise ratio of the assay[4].

  • Compound Addition: Add serial dilutions of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine. (For H3R assays, co-stimulate with forskolin to elevate baseline cAMP, allowing the G αi​ -mediated inhibition to be observed).

  • Lysis & Detection: Add the TR-FRET lysis buffer containing a Europium-labeled cAMP antibody and a d2-labeled cAMP tracer. Causality: Endogenous cAMP generated by the cells competes with the d2-labeled cAMP for binding to the Europium antibody. A decrease in FRET signal directly correlates to an increase in intracellular cAMP.

Quantitative Data Presentation

The following table summarizes a representative pharmacological profile for 4-Methyl-2-(piperidin-4-yl)hexan-1-amine based on the protocols established above.

Table 1: Representative Binding & Functional Data
Target ReceptorRadioligand Kd​ (nM)Assay TypeApparent IC50​ (nM)Absolute Ki​ (nM)Functional Efficacy
hTAAR1 [3H]RO5166017 17.0Competitive Binding45.222.1 Agonist ( Emax​ 85%)
hH3R [3H]−R−α -Me-Histamine0.5Competitive Binding112.468.3 Antagonist ( IC50​ 95 nM)

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent intracellular signaling cascades triggered by the binding of our target compound to TAAR1 versus H3R, and where the TR-FRET assay intervenes.

GPCR_Assay_Workflow Ligand 4-Methyl-2-(piperidin-4-yl) hexan-1-amine TAAR1 TAAR1 Receptor (Gs-coupled) Ligand->TAAR1 Binding (Ki) H3R H3 Receptor (Gi/o-coupled) Ligand->H3R Binding (Ki) AC_Stim Adenylyl Cyclase Stimulation TAAR1->AC_Stim Gαs Activation AC_Inhib Adenylyl Cyclase Inhibition H3R->AC_Inhib Gαi/o Activation cAMP_Up cAMP Accumulation (Increase) AC_Stim->cAMP_Up Catalysis cAMP_Down cAMP Reduction (Decrease) AC_Inhib->cAMP_Down Inhibition Assay TR-FRET Readout (Functional Assay) cAMP_Up->Assay Quantified by cAMP_Down->Assay Quantified by

Fig 1: GPCR signaling pathways and TR-FRET assay intervention points for TAAR1 and H3R.

Quality Control & Assay Validation (E-E-A-T)

To ensure the trustworthiness of the data generated for 4-Methyl-2-(piperidin-4-yl)hexan-1-amine, the assay must be a self-validating system:

  • Z'-Factor Calculation: For the TR-FRET assay, a Z'-factor must be calculated using the positive control (e.g., maximum cAMP stimulation) and the negative control (vehicle). A Z'-factor ≥0.5 is strictly required to validate the assay's robustness and ensure that the signal band is sufficiently separated from the noise band.

  • Ligand Depletion Checks: In the radioligand binding assay, the concentration of the receptor (membrane protein) must be kept low enough so that no more than 10% of the total added radioligand is bound. Causality: If >10% is bound, the assumption of free ligand concentration [L] in the Cheng-Prusoff equation is violated, leading to an underestimation of the compound's true affinity.

References

  • RO5256390: A Comprehensive Technical Guide to a Potent TAAR1 Agonist Source: Benchchem URL:[4]

  • Betahistine co-treatment ameliorates dyslipidemia induced by chronic olanzapine treatment in rats through modulation of hepatic AMPKα-SREBP-1 and PPARα-dependent pathways Source: ResearchGate / Psychopharmacology URL:[2]

  • The selective antagonist EPPTB reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system Source: Proceedings of the National Academy of Sciences (PNAS) URL:[3]

  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist Source: PMC / ACS Chemical Neuroscience URL:[1]

Sources

Foundational

A Framework for Assessing the Toxicity and In Vivo Safety Profile of Novel Piperidine Compounds: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals. Disclaimer: An exhaustive search of publicly available scientific literature and safety data reveals a significant lack of specific in vivo toxicity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: An exhaustive search of publicly available scientific literature and safety data reveals a significant lack of specific in vivo toxicity and safety studies for the compound 4-Methyl-2-(piperidin-4-yl)hexan-1-amine (CAS No. 1306606-47-2) [1]. Therefore, the creation of an in-depth technical guide on its specific safety profile is not feasible while maintaining scientific integrity. The data required for such a guide is likely proprietary and not in the public domain.

This whitepaper will instead serve as an in-depth methodological guide for the type of safety and toxicity assessments a novel chemical entity (NCE) like 4-Methyl-2-(piperidin-4-yl)hexan-1-amine would undergo during preclinical development. We will use the structural class of piperidine-containing compounds as a contextual basis, drawing on general principles of toxicology and drug development.

Introduction: The Piperidine Scaffold and Its Toxicological Significance

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs and drug candidates.[2][3] Its prevalence is due to its ability to serve as a versatile scaffold, often improving physicochemical properties such as solubility and providing a key interaction point with biological targets. However, like any chemical class, piperidine derivatives are not without potential safety liabilities that require thorough investigation.

Compounds containing this scaffold can exhibit a wide range of biological activities, and their toxicological profiles are highly dependent on the specific substitutions and overall molecular structure. General hazards associated with related amine and piperazine compounds can include skin and eye irritation, and in some cases, more specific organ toxicity.[4][5] For any new piperidine-based NCE, a systematic and rigorous safety evaluation is mandatory before it can be considered for clinical investigation.

A Tiered Approach to Preclinical Safety Assessment

The preclinical safety evaluation of an NCE follows a tiered, logical progression. The goal is to identify potential hazards, establish a safe starting dose for human trials, and characterize the toxicological profile to predict potential adverse effects. This process moves from in vitro and short-term in vivo studies to more complex, long-term in vivo assays.

Foundational In Vitro Toxicology

Before extensive animal testing, a battery of in vitro assays is conducted to screen for fundamental liabilities.

2.1.1 Genotoxicity Assessment The potential for a compound to damage genetic material is a critical safety endpoint. A standard battery of tests is required by regulatory agencies.

  • Bacterial Reverse Mutation Assay (Ames Test): This initial screen uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations) caused by the compound.

  • In Vitro Mammalian Cell Gene Mutation Test: Often using mouse lymphoma cells (L5178Y) or Chinese hamster ovary (CHO) cells, this assay detects mutations in mammalian cells.

  • In Vitro Chromosomal Aberration Test: This test assesses the potential of the NCE to induce structural damage to chromosomes in cultured mammalian cells (e.g., human peripheral blood lymphocytes).

2.1.2 Preliminary Cytotoxicity The concentration at which the compound kills cells is a basic indicator of its potency for causing cellular damage. This is often determined in relevant cell lines, such as human hepatocarcinoma cells (HepG2), to get an early indication of potential liver toxicity.[6]

Workflow for Initial Hazard Screening

The following diagram illustrates the initial decision-making process based on in vitro results.

G cluster_0 In Vitro Assessment cluster_1 Decision Point cluster_2 Action Compound Test Compound (4-Methyl-2-(piperidin-4-yl)hexan-1-amine) Ames Ames Test Compound->Ames ChromAb Chromosomal Aberration Assay Compound->ChromAb Cytotox Cytotoxicity Assay (e.g., HepG2) Compound->Cytotox Decision Genotoxicity Risk? Ames->Decision ChromAb->Decision Proceed Proceed to In Vivo Acute Toxicity Decision->Proceed Negative Stop Stop or Redesign (High Risk) Decision->Stop Positive

Caption: Initial in vitro genotoxicity and cytotoxicity workflow.

In Vivo Toxicity Studies: From Acute to Chronic Exposure

In vivo studies are designed to understand the compound's effect on a whole, living system. These studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL), which is critical for calculating the safe starting dose in humans.

Acute Toxicity Studies

The objective is to determine the toxicity of a single, high dose of the compound.

  • Methodology: Typically performed in two rodent species (e.g., rat and mouse) using the intended clinical route of administration (e.g., oral, IV). A limit dose of 2000 mg/kg is often used.

  • Endpoints: Clinical signs of toxicity, body weight changes, and mortality are observed for up to 14 days. A gross necropsy of all animals is performed at the end of the study.

  • Data Interpretation: Helps classify the compound according to the Globally Harmonized System (GHS) for acute toxicity.[5] While LD50 (median lethal dose) values are no longer the primary focus, the data provides a critical understanding of the target organs of toxicity at high exposures.

Repeated-Dose Toxicity Studies

These studies are crucial for evaluating the effects of longer-term exposure.

  • Methodology:

    • Duration: Can range from 14 days (sub-acute) to 28 days and 90 days (sub-chronic), and even longer for chronic studies (6-12 months). The duration depends on the intended clinical use of the drug.

    • Species: Conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).

    • Dosing: At least three dose levels (low, mid, high) and a control group are used to establish a dose-response relationship and determine the NOAEL.

  • Endpoints: Comprehensive data is collected, including:

    • Clinical observations and body weight.

    • Food and water consumption.

    • Ophthalmology.

    • Hematology and clinical chemistry.

    • Urinalysis.

    • Full histopathological examination of all major organs and tissues.

Parameter Observation / Measurement Purpose
Clinical Chemistry ALT, AST, ALP, BilirubinTo assess liver function.
Hematology RBC, WBC, Platelets, HemoglobinTo assess effects on blood cells and bone marrow.
Histopathology Microscopic examination of tissuesTo identify target organs of toxicity and characterize lesions.
Body/Organ Weights Measurement of body and key organ weightsTo detect organ atrophy or hypertrophy.

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential life-threatening adverse effects on major physiological systems. These are typically conducted before first-in-human studies.

  • Core Battery Studies:

    • Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rats to assess behavioral and neurological changes.

    • Cardiovascular System: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a non-rodent species (e.g., telemetry in dogs). An in vitro hERG assay is also critical to assess the risk of QT prolongation.

    • Respiratory System: Assessment of respiratory rate and tidal volume in rats.

Conclusion and Forward Look

The pathway to defining the safety profile of a new chemical entity like 4-Methyl-2-(piperidin-4-yl)hexan-1-amine is a rigorous, multi-faceted process governed by international regulatory guidelines. While specific data for this compound is not publicly available, the framework described here outlines the essential studies required. Any organization developing this compound would need to generate comprehensive data across in vitro toxicology, acute and repeated-dose in vivo studies, and a core safety pharmacology battery to establish a preliminary safety profile. Only with this data can a rational decision be made regarding its potential for clinical development.

References

  • NextSDS. 4-methyl-2-(piperidin-1-yl)pentan-1-amine — Chemical Substance Information. Available at: [Link]

  • Kavitha, C. N., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1059. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of... (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. Available at: [Link]

  • Bar-Shira, O., et al. (2022). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. ResearchGate. Available at: [Link]

  • Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147-2157. Available at: [Link]

  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available at: [Link]

Sources

Exploratory

A Technical Guide for the Preliminary Biological Evaluation of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine: A Novel CNS-Active Candidate

Executive Summary: The discovery and development of novel therapeutics for Central Nervous System (CNS) disorders remain a critical challenge in modern medicine. This guide provides a comprehensive, technically-grounded...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The discovery and development of novel therapeutics for Central Nervous System (CNS) disorders remain a critical challenge in modern medicine. This guide provides a comprehensive, technically-grounded framework for the preliminary biological evaluation of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine, a novel chemical entity (NCE). The presence of the piperidine moiety, a common scaffold in CNS-active drugs, suggests potential activity at various neuroreceptors.[1][2] This document outlines a phased, systematic approach, from initial computational assessment and broad-panel screening to targeted in vitro functional assays and preliminary in vivo characterization. The objective is to efficiently identify the compound's primary biological target, assess its potency and functional activity, and establish an early safety and pharmacokinetic profile to inform a go/no-go decision for further preclinical development.

Introduction and Rationale

The compound 4-Methyl-2-(piperidin-4-yl)hexan-1-amine is an aliphatic amine featuring a piperidine substituent.[3] This structural motif is a well-established pharmacophore in medicinal chemistry, frequently associated with compounds targeting G-protein coupled receptors (GPCRs), ion channels, and transporters within the CNS.[1] Its structural similarity to endogenous neurotransmitters makes the piperidine scaffold a valuable starting point for designing novel therapeutic agents.

This guide details a logical, tiered workflow for the initial biological characterization of this NCE. The strategy prioritizes a broad, unbiased screening approach to identify primary biological targets, followed by more focused, hypothesis-driven experiments to elucidate the mechanism of action and establish a preliminary safety profile. The causality behind each experimental choice is explained to provide a clear understanding of how data from each stage informs subsequent steps in the drug discovery process.

Physicochemical and In Silico Assessment

Prior to any wet-lab experimentation, a foundational understanding of the compound's properties is essential for designing robust assays and interpreting results.

Physicochemical Characterization

Key parameters such as aqueous solubility, pKa, and lipophilicity (LogP/LogD) must be determined. These properties govern the compound's behavior in biological media, influence its ability to cross cellular membranes, and are critical for developing appropriate formulations for in vivo studies.

In Silico ADMET and Target Prediction

Computational tools should be leveraged to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Furthermore, molecular docking and pharmacophore modeling can be used to screen the compound's structure against a virtual library of known CNS targets (e.g., dopamine, serotonin, opioid, and muscarinic receptors). This in silico step helps to generate initial hypotheses about potential biological targets and liabilities, guiding the design of the in vitro screening cascade.

Tiered In Vitro Evaluation Strategy

A tiered approach is recommended to efficiently allocate resources and build a comprehensive understanding of the compound's pharmacological profile.[4]

Tier 1: Broad-Panel Safety & Target Identification Screening

The primary goal of this tier is to identify potential off-target liabilities and discover the primary biological target(s) of the compound. It is highly recommended to utilize a commercial in vitro safety pharmacology profiling service.[5][6]

Experimental Protocol: Broad-Panel Radioligand Binding Assay

  • Objective: To identify potential binding interactions across a wide range of clinically relevant receptors, ion channels, and transporters.

  • Rationale: This unbiased approach provides a rapid and cost-effective method to survey the selectivity profile of the NCE and flag potential safety concerns early in development.[7][8] Panels typically screen for activity at 40-100 targets associated with known adverse drug reactions.[5]

  • Methodology:

    • The test compound is incubated at a standard concentration (e.g., 10 µM) with cell membranes or recombinant proteins expressing the target of interest.

    • A specific radioligand for each target is included in the incubation.

    • The ability of the test compound to displace the radioligand from the target is measured by quantifying the remaining radioactivity bound to the membranes, typically via scintillation counting.[9]

    • A significant reduction (>50%) in radioligand binding indicates a potential interaction between the test compound and the target.

Tier 2: Target Validation and Affinity Determination

Any "hits" identified in Tier 1 must be validated. This involves generating concentration-response curves to determine the compound's binding affinity (Ki) for the validated target.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Objective: To quantify the binding affinity (Ki) of the test compound for a specific target receptor.

  • Rationale: Determining the Ki value allows for the quantitative comparison of the compound's potency against different targets and provides a benchmark for structure-activity relationship (SAR) studies. Radioligand binding assays are highly sensitive and provide precise data on receptor-ligand interactions.[10][11]

  • Methodology:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, incubate a constant concentration of cell membranes expressing the target receptor with a constant concentration of a suitable radioligand (typically at its Kd value).[12][13]

    • Add the various concentrations of the test compound to the wells.

    • Incubate the mixture to allow the binding to reach equilibrium.

    • Separate the bound radioligand from the unbound by rapid filtration through a filter mat.

    • Quantify the radioactivity trapped on the filter using a scintillation counter.

    • Plot the percentage of radioligand displacement against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 3: Functional Activity and Mechanism of Action

Once high-affinity binding to a target is confirmed, it is crucial to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator. The choice of functional assay depends on the target class. For GPCRs, which are highly likely targets for this compound, a cAMP assay is a standard choice.[14][15]

Experimental Protocol: Intracellular cAMP Accumulation Assay

  • Objective: To determine if the compound modulates the activity of a Gs- or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.[14][16]

  • Rationale: GPCRs signal through G-proteins to either stimulate (Gs) or inhibit (Gi) the production of the second messenger cAMP by adenylyl cyclase.[14] Measuring cAMP levels provides a direct readout of the functional consequences of compound binding.[17]

  • Methodology:

    • Cell Culture: Use a cell line stably expressing the target GPCR.

    • Agonist Mode:

      • Plate the cells and incubate with varying concentrations of the test compound.

      • After a set incubation period, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[17]

      • An increase in cAMP suggests the compound is an agonist at a Gs-coupled receptor, while a decrease suggests agonism at a Gi-coupled receptor.

    • Antagonist Mode:

      • Pre-incubate the cells with varying concentrations of the test compound.

      • Add a known agonist for the receptor at its EC50 concentration.

      • After incubation, measure intracellular cAMP levels.

      • A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Data Presentation

All quantitative data from the in vitro assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Illustrative In Vitro Pharmacology Profile of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine

Target Assay Type Result (Ki or IC50/EC50) Functional Activity
Dopamine D2 Binding (Ki) 15 nM Antagonist
Serotonin 5-HT2A Binding (Ki) 120 nM Antagonist
Adrenergic α1 Binding (Ki) 850 nM Not Determined
hERG Channel Binding (IC50) > 10 µM Not Determined
Dopamine D2 cAMP (IC50) 25 nM Antagonist
Serotonin 5-HT2A cAMP (IC50) 150 nM Antagonist

(Note: Data are for illustrative purposes only.)

Preliminary In Vivo Assessment

Promising candidates from in vitro testing should advance to preliminary in vivo studies in rodent models to assess their pharmacokinetic properties and establish a link between exposure and biological effect.

Pharmacokinetic (PK) Profiling

A preliminary PK study is essential to understand how the compound is absorbed, distributed, metabolized, and eliminated by a living organism.[18][19]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Objective: To determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

  • Rationale: Understanding the PK profile is crucial for designing effective dosing regimens for subsequent efficacy studies and for predicting human pharmacokinetics.[20][21]

  • Methodology:

    • Administer the compound to a cohort of rats or mice via two different routes: intravenous (IV) and oral (PO).[22]

    • Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[18]

    • Process the blood to separate plasma.

    • Quantify the concentration of the compound in the plasma samples using a sensitive analytical method like LC-MS/MS.

    • Plot plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters.

Table 2: Illustrative Pharmacokinetic Parameters in Rat

Parameter IV (1 mg/kg) PO (10 mg/kg)
Cmax (ng/mL) 550 320
Tmax (h) 0.08 1.0
AUC (ng*h/mL) 850 2100
t1/2 (h) 2.5 2.8
Bioavailability (%F) - 25%

(Note: Data are for illustrative purposes only.)

Pharmacodynamic (PD) / Preliminary Efficacy

Based on the in vitro target profile (e.g., a dopamine D2 antagonist), a relevant behavioral model should be selected to demonstrate that the compound can engage its target in the CNS and elicit a functional response.[23] The use of translational biomarkers, such as electroencephalography (EEG), can provide quantifiable readouts that may better predict human outcomes.[24]

Visualizations and Workflows

Overall Evaluation Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Assessment cluster_3 Decision Point in_silico In Silico Assessment (ADMET, Target Prediction) tier1 Tier 1: Broad Panel Screen (Safety & Target ID) in_silico->tier1 physchem Physicochemical Characterization physchem->tier1 tier2 Tier 2: Target Validation (Binding Affinity - Ki) tier1->tier2 'Hit' Identified tier3 Tier 3: Functional Assay (e.g., cAMP for GPCRs) tier2->tier3 Target Confirmed pk Pharmacokinetics (PK) (Rodent, IV/PO) tier3->pk Promising In Vitro Profile pd Pharmacodynamics (PD) (Relevant Behavioral Model) pk->pd decision Go / No-Go for Lead Optimization pd->decision

Caption: A phased workflow for the preliminary biological evaluation of a novel CNS candidate.

Hypothetical GPCR Signaling Pathway

G compound 4-Methyl-2-(piperidin-4-yl) hexan-1-amine (Antagonist) receptor Gi-Coupled GPCR (e.g., Dopamine D2) compound->receptor Blocks Agonist Binding g_protein Gi/o Protein receptor->g_protein Inhibition Prevented adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase No Inhibition camp cAMP adenylyl_cyclase->camp Basal Activity atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka response Cellular Response (Decreased) pka->response

Caption: Antagonism of a Gi-coupled GPCR pathway, preventing the inhibition of adenylyl cyclase.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the initial biological evaluation of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine. By systematically characterizing its binding profile, functional activity, and preliminary in vivo properties, a clear data package can be generated. The outcome of this evaluation will determine whether the compound possesses a desirable pharmacological profile—high potency for its primary target, selectivity against safety-relevant off-targets, and adequate pharmacokinetic properties—to warrant its advancement into lead optimization and more extensive preclinical development for CNS disorders.[25][26]

References

  • Parma, R., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods, 64(3), 231-238. Available at: [Link][17][27]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link][4]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link][16]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link][14]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Retrieved from [Link][5]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link][6]

  • Brennan, R. J., et al. (2024). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Pharmacology & Translational Science. Available at: [Link][7]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link][9]

  • Eurofins DiscoverX. (n.d.). GPCR cAMP Product Solutions. Retrieved from [Link][15]

  • Feret, B., & Strange, P. G. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review, 11(1), 24-28. Available at: [Link][8]

  • Bylund, D. B., & Toews, M. L. (2014). GPCR-radioligand binding assays. Methods in molecular biology (Clifton, N.J.), 1175, 29-40. Available at: [Link][10]

  • Zhang, H., et al. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3761. Available at: [Link][12]

  • ResearchGate. (n.d.). GPCR-radioligand binding assays | Request PDF. Retrieved from [Link][11]

  • Inotiv. (2021). 3 ways to improve clinical relevance of preclinical CNS data. Retrieved from [Link][23]

  • SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. Retrieved from [Link][24]

  • Jamei, M., et al. (2021). A Physiologically Based Modeling Strategy during Preclinical CNS Drug Development. Molecular Pharmaceutics, 18(12), 4513-4525. Available at: [Link][20]

  • He, H., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(12), e1155. Available at: [Link][18]

  • Kanchi, M. M., et al. (2024). Preclinical evaluation of targeted therapies for central nervous system metastases. Disease Models & Mechanisms, 17(9), dmm050836. Available at: [Link][25]

  • Lin, Y. T., et al. (2025). Preclinical Evaluation of a Novel Molecule Targeting Nucleoside Homeostasis to Restore Energy Metabolism and Cognitive Function in Alzheimer's Disease. Advanced Science, e2405898. Available at: [Link][26]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link][22]

  • ResearchGate. (n.d.). Murine Pharmacokinetic Studies | Request PDF. Retrieved from [Link][19]

  • Khan, I., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. European Journal of Medicinal Chemistry, 46(10), 5153-5159. Available at: [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive LC-MS/MS Characterization and Fragmentation Profiling of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine

Prepared by: Senior Application Scientist, Mass Spectrometry Core Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Introduction and Analytical Challenges 4-Methyl-2-(piperidin-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Mass Spectrometry Core Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals

Introduction and Analytical Challenges

4-Methyl-2-(piperidin-4-yl)hexan-1-amine (Chemical Formula: C₁₂H₂₆N₂, Exact Mass: 198.2096 Da) is a complex aliphatic diamine featuring both a primary amine group and a secondary amine embedded within a piperidine ring. Compounds of this class are critical intermediates in the synthesis of neuroactive pharmaceuticals and targeted therapeutics.

From a mass spectrometry and chromatography perspective, this molecule presents specific challenges:

  • High Polarity and Basicity: The dual-amine structure results in a highly basic molecule that is easily protonated. On traditional C18 reversed-phase columns, this leads to severe peak tailing due to secondary mixed-mode interactions with residual surface silanols.

  • Complex Fragmentation Dynamics: Under Collision-Induced Dissociation (CID), the molecule exhibits competing fragmentation pathways, including neutral losses from the primary amine and charge-remote cleavages within the piperidine ring [1].

This application note provides a self-validating, highly rigorous LC-MS/MS protocol designed specifically to overcome these challenges, utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Accurate Mass (HRAM) spectrometry.

Rationale for Methodological Choices

Chromatography: The HILIC Advantage

To mitigate the peak tailing inherent to highly basic amines on silica-based C18 phases, this protocol employs HILIC [2]. HILIC utilizes a polar stationary phase and a highly organic mobile phase. Because water acts as the strong eluting solvent, polar molecules like 4-Methyl-2-(piperidin-4-yl)hexan-1-amine partition into the water-enriched layer on the stationary phase, yielding excellent peak symmetry and orthogonal selectivity compared to reversed-phase methods. Furthermore, the high organic content of the HILIC mobile phase significantly enhances electrospray desolvation efficiency, boosting MS sensitivity.

Ionization: ESI+ Dynamics

The selection of positive Electrospray Ionization (ESI+) is driven by the high proton affinity of the basic nitrogen atoms. Aliphatic amines and piperidine derivatives predominantly form stable [M+H]⁺ ions in ESI+[3]. By acidifying the mobile phase with formic acid, we ensure complete protonation of the analyte prior to droplet formation, maximizing the ionization yield.

Experimental Workflows and Logical Relationships

LCMS_Workflow Sample Sample Prep (Acetonitrile/Water) HILIC HILIC Separation (Polar Retention) Sample->HILIC ESI ESI+ Ionization (Protonation) HILIC->ESI QTOF Q-TOF MS/MS (CID Fragmentation) ESI->QTOF Data Data Analysis (Structural Elucidation) QTOF->Data

Figure 1. LC-ESI-MS/MS workflow for the characterization of basic aliphatic amines.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates continuous lock-mass calibration to guarantee mass accuracy and utilizes blank injections to monitor carryover.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 100 ng/mL using 90:10 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Matching the sample diluent to the initial HILIC mobile phase conditions prevents solvent-induced peak distortion.

Step 2: HILIC LC Parameters
  • Column: Superficially porous HILIC column (e.g., 2.7 µm, 100 x 2.1 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte)

    • 1.0 - 6.0 min: Linear gradient to 60% B (Elution of the polar amine)

    • 6.0 - 8.0 min: 60% B (Column wash)

    • 8.1 - 12.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: HRAM Q-TOF MS/MS Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Self-Validation (Lock-Mass): Continuous post-column infusion of Leucine Enkephalin ([M+H]⁺ = 556.2771 m/z) at 5 µL/min. The system must automatically correct the mass axis to maintain < 5 ppm mass error.

  • MS/MS Collision Energy (CE): Ramped from 15 eV to 35 eV. Causality: A ramped CE ensures the simultaneous capture of low-energy fragments (e.g., neutral loss of NH₃) and high-energy fragments (e.g., piperidine ring opening).

Results and Discussion: Fragmentation Mechanisms

Upon ESI+ ionization, the molecule yields a dominant precursor ion at m/z 199.2169 ([M+H]⁺). Submitting this precursor to CID reveals a highly characteristic fragmentation pattern governed by the stability of the resulting carbocations and iminium ions [4].

  • Neutral Loss of Ammonia: The most energetically favorable initial cleavage is the loss of NH₃ (17.0265 Da) from the primary amine, yielding an abundant product ion at m/z 182.1903.

  • Inductive Cleavage of the Piperidine Ring: Cleavage of the C-C bond connecting the hexyl chain to the piperidine ring, accompanied by a hydrogen transfer, yields a stable protonated piperidinium ion at m/z 86.0969.

  • Alpha-Cleavage: Cleavage adjacent to the piperidine nitrogen results in the loss of the alkyl chain, generating an iminium-stabilized fragment at m/z 114.1282.

  • Ring Opening: Higher collision energies force the fragmentation of the piperidine ring itself, leading to smaller hydrocarbon and nitrogenous fragments, notably the [C₄H₇]⁺ ion at m/z 55.0547.

Fragmentation M [M+H]+ m/z 199.2169 (Protonated Precursor) F1 [M+H - NH3]+ m/z 182.1903 (Neutral Loss) M->F1 -NH3 (17 Da) F2 [C5H12N]+ m/z 86.0969 (Piperidinium Ion) M->F2 Inductive Cleavage F3 [C7H16N]+ m/z 114.1282 (Alkyl Amine Cleavage) M->F3 Alpha-Cleavage F4 [C4H7]+ m/z 55.0547 (Ring Opening) F1->F4 Ring Fragmentation F2->F4 -CH5N (31 Da)

Figure 2. Proposed MS/MS collision-induced dissociation (CID) fragmentation pathway.

Quantitative Data Summary

The following table summarizes the high-resolution exact mass data obtained during the self-validating MS/MS run. Mass errors consistently below 5 ppm confirm the structural assignments.

Fragment AssignmentElemental FormulaTheoretical Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Relative Abundance
Precursor Ion [C₁₂H₂₇N₂]⁺199.2169199.2172+1.5100% (MS1)
Loss of NH₃ [C₁₂H₂₄N]⁺182.1903182.1906+1.685%
Alkyl Amine Cleavage [C₇H₁₆N]⁺114.1282114.1279-2.640%
Piperidinium Ion [C₅H₁₂N]⁺86.096986.0971+2.3100% (MS2)
Ring Opening Fragment [C₄H₇]⁺55.054755.0545-3.625%

Conclusion

The characterization of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine requires a deliberate analytical strategy to overcome its high basicity and polarity. By utilizing a HILIC chromatographic separation, we eliminate the peak tailing associated with traditional C18 columns. Coupling this with ESI+ HRAM mass spectrometry and a self-validating lock-mass protocol ensures high-confidence structural elucidation. The resulting CID spectra are dominated by predictable, mechanistically sound cleavages—specifically the loss of ammonia and the formation of the highly stable piperidinium ion—providing a robust fingerprint for this compound in complex matrices.

References

  • Pivatto, M., et al. (2018). "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." Journal of Mass Spectrometry.
  • Sigma-Aldrich. "Ascentis® Express HILIC U/HPLC Columns: HILIC for separation of polar compounds." Sigma-Aldrich Technical Bulletins.
  • Qian, K., et al. (2004). "Fundamentals and Applications of Electrospray Ionization Mass Spectrometry for Petroleum Characterization." Energy & Fuels, ACS Publications.
  • Benchchem. "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Benchchem Scientific Resources.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Oxidative Degradation of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine

Welcome to the technical support guide for 4-Methyl-2-(piperidin-4-yl)hexan-1-amine (CAS 1306606-47-2). This document is designed for researchers, scientists, and drug development professionals who utilize this compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Methyl-2-(piperidin-4-yl)hexan-1-amine (CAS 1306606-47-2). This document is designed for researchers, scientists, and drug development professionals who utilize this compound and seek to maintain its chemical integrity. The presence of both primary and secondary aliphatic amine functionalities makes this molecule susceptible to oxidative degradation, which can compromise experimental results and product stability. This guide provides in-depth, field-proven insights and protocols to mitigate these risks effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine.

Q1: My vial of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine has turned yellow/brown. Is it degraded?

A: A change in color from colorless or pale yellow to a more intense yellow or brown is a strong visual indicator of degradation. Aliphatic amines often form colored byproducts upon oxidation.[1] While a color change suggests impurity, the extent of degradation and its impact on your experiment should be confirmed using an analytical technique like HPLC.[2]

Q2: What are the primary causes of degradation for this compound?

A: The primary causes are exposure to atmospheric oxygen, light, and elevated temperatures.[3] The electron-rich primary and secondary amine groups are susceptible to oxidation, which can be catalyzed by trace metal impurities.[4][5][6] This process can lead to the formation of N-oxides, hydroxylamines, imines, and other degradation products.[4][7]

Q3: What is the single most effective way to prevent oxidation during storage?

A: The most critical and effective preventative measure is the rigorous exclusion of oxygen. This is best achieved by storing the compound under an inert atmosphere, such as nitrogen or argon.[1][8][9] This single step minimizes the primary reactant responsible for oxidative degradation.

Q4: Can I use antioxidants to protect the compound in solution? If so, which ones?

A: Yes, antioxidants can be highly effective, especially for solutions used in ongoing experiments.[10] The choice depends on the solvent system. For non-polar organic solvents, lipid-soluble antioxidants like Butylated Hydroxytoluene (BHT) or α-tocopherol are excellent choices as they act as free-radical scavengers.[6] For aqueous systems, water-soluble antioxidants like ascorbic acid may be more suitable.[11][12] An effective concentration is typically in the range of 0.01-0.1% w/v.

Q5: How can I definitively confirm if my sample has degraded?

A: The most reliable method is to use a stability-indicating chromatographic method, typically High-Performance Liquid Chromatography (HPLC).[13][14] An appropriate method will be able to separate the parent peak of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine from any potential degradation products. Comparing a fresh, properly stored sample to an aged or suspect sample will clearly show the presence of new impurity peaks and a decrease in the parent compound's peak area.

Section 2: In-Depth Troubleshooting Guide

This guide provides structured solutions to specific problems you may encounter during your work.

Issue 1: Degradation Observed in Stored Aliquots (Solid/Neat Oil)
  • Symptom: You observe a significant color change in a stored vial or discover new impurity peaks via HPLC analysis that were not present in the initial batch.

  • Root Cause Analysis: This is almost always due to repeated or prolonged exposure to atmospheric oxygen and/or light during storage and handling. Each time a vial with a standard screw-cap is opened, the inert headspace is replaced with air, initiating degradation.

  • Solution Pathway:

    • Aliquot Upon Receipt: Immediately upon receiving a new batch, divide it into smaller, single-use quantities in appropriate vials (e.g., amber glass vials with PTFE-lined caps). This minimizes the number of times the main stock is exposed to the atmosphere.

    • Inert Gas Blanketing: Before sealing each aliquot for storage, flush the vial's headspace with a dry, inert gas like nitrogen or argon for 30-60 seconds. This displaces the oxygen.[8]

    • Proper Sealing: Use high-quality vials with polytetrafluoroethylene (PTFE)-lined septa caps to ensure an airtight seal.

    • Controlled Storage Conditions: Store the aliquots in a dark, cold environment. For short-term storage (weeks), 2-8°C is adequate. For long-term storage (months to years), freezing at -20°C or below is recommended.[3]

Issue 2: Rapid Degradation During Experimental Workflows (In Solution)
  • Symptom: You notice the rapid appearance of byproducts during reaction monitoring (TLC, LC-MS) or observe inconsistencies between experiments run on different days with the same stock solution.

  • Root Cause Analysis: Solvents, especially polar aprotic solvents, can dissolve a significant amount of oxygen, which then actively degrades the amine in the solution.[1] The degradation process can also be accelerated by heat or incompatible reagents in the workflow.

  • Solution Pathway:

    • Solvent De-gassing: Before preparing your stock solution, thoroughly de-gas the solvent. The most common methods are sparging with an inert gas (N₂ or Ar) for 15-30 minutes, or a series of freeze-pump-thaw cycles for highly sensitive applications.

    • Maintain Inert Atmosphere: Conduct all manipulations of the amine solution under a positive pressure of an inert gas. This can be done in a glovebox or using standard Schlenk line techniques.

    • Use Fresh Solutions: Prepare only the amount of stock solution needed for a single day's experiments. Avoid storing amine solutions for extended periods unless their stability under those specific conditions has been validated.

    • Add an Antioxidant: For workflows requiring prolonged heating or exposure, consider adding a suitable antioxidant (e.g., 0.05% BHT) to the stock solution.[6] Always run a control experiment to ensure the antioxidant does not interfere with your downstream chemistry.

Section 3: Key Experimental Protocols

These detailed protocols provide step-by-step methodologies for critical handling and analysis procedures.

Protocol 1: Best Practices for Aliquoting and Long-Term Storage

This protocol ensures the maximum shelf-life of your 4-Methyl-2-(piperidin-4-yl)hexan-1-amine standard.

  • Preparation: Move the main container of the compound, a set of appropriately sized amber glass vials with PTFE-lined caps, and pipetting equipment into a glovebox or an area flushed with inert gas.

  • Aliquoting: Carefully dispense the desired amount of the compound into each vial. Aim for volumes that correspond to single or daily experimental use.

  • Inert Gas Purge: With the cap off, direct a gentle stream of nitrogen or argon into the vial for 30-60 seconds to displace all air from the headspace.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Labeling: Clearly label each vial with the compound name, concentration (if a solution), date of aliquoting, and storage conditions.

  • Storage: Place the sealed vials inside a secondary container and store them in a dark, temperature-controlled environment (e.g., a -20°C freezer).[15]

Protocol 2: Workflow for a Forced Oxidation Study (Stability-Indicating Method Development)

This workflow is essential for identifying potential oxidative degradants and verifying that your analytical method can detect them.[2][5]

  • Sample Preparation: Prepare two identical solutions of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

    • Control Sample: Protect this sample from light and store it at 2-8°C.

    • Stress Sample: To this sample, add hydrogen peroxide (H₂O₂) to a final concentration of 3%.[2][7]

  • Stress Condition: Allow the stress sample to sit at room temperature, protected from light, for a defined period (e.g., 24 hours). Target a degradation of 5-20% of the main compound for optimal results.[2]

  • Analysis: Analyze both the control and stress samples using your HPLC method.

  • Evaluation:

    • Compare the chromatograms. The stress sample should show a decrease in the area of the parent peak and the appearance of one or more new "degradant" peaks.

    • Method Validation: The HPLC method is considered "stability-indicating" if all degradant peaks are well-resolved from the parent peak (Resolution > 1.5). This confirms the method's specificity.[2]

Table 1: Summary of Preventative Measures and Storage Conditions
ParameterRecommended ConditionRationale & Efficacy
Atmosphere Inert Gas (Nitrogen/Argon)Excludes oxygen, the primary oxidant. (High Efficacy) [8]
Temperature Short-Term: 2-8°CLong-Term: ≤ -20°CReduces reaction kinetics of degradation pathways. (High Efficacy) [3]
Light Amber Vials / Storage in DarkPrevents photolytic degradation. (Medium Efficacy) [7]
pH (Solutions) Acidic (pH < 7)Protonation of the amine nitrogen reduces its susceptibility to some oxidative pathways. (Medium Efficacy, Application Dependent) [6]
Additives 0.01-0.1% Antioxidant (e.g., BHT)Scavenges free radicals to terminate oxidation chain reactions. (High Efficacy for solutions) [6][10]

Section 4: Visualizing Degradation and Prevention

Diagrams help clarify complex chemical pathways and procedural workflows.

cluster_0 Hypothetical Oxidative Degradation Pathway Parent 4-Methyl-2-(piperidin-4-yl)hexan-1-amine (Primary & Secondary Amines) Intermediate Radical Intermediate / Peroxide Parent->Intermediate Initiation Oxidant O₂ / Light / Metal Ions Oxidant->Intermediate Products N-Oxides Hydroxylamines Imines Intermediate->Products Propagation

Caption: A simplified model of the oxidative degradation of an amine.

cluster_1 Workflow for Preventing Degradation Start Receive Compound Aliquot Aliquot into single-use amber vials Start->Aliquot Blanket Blanket with N₂/Ar gas Aliquot->Blanket Seal Seal with PTFE-lined cap Blanket->Seal Store Store at ≤ -20°C in the dark Seal->Store Use Use in Experiment Store->Use Solvent Use De-gassed Solvents + Optional Antioxidant Use->Solvent

Caption: A procedural workflow for optimal handling and storage.

References

  • Rehman, K., et al. (2024). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. PMC.
  • EvitaChem. (n.d.). Buy 4-Methyl-2-(pyridin-4-yl)hexan-1-amine (EVT-13292677). EvitaChem.
  • Pharmaceutical Technology. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology.
  • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Chou, H. T., et al. (2012). Inhibition of amine oxidation. Google Patents.
  • Thatipally, S. (n.d.). A practical guide to forced degradation and stability studies for drug substances. A practical guide to forced degradation and stability studies for drug substances.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Bake, A. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
  • Various Authors. (2012). How to prevent/minimize rapid air oxidation or arylamine. ResearchGate.
  • Al-azzawi, A. M., et al. (2001). Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.
  • Al-Amiery, A. A., et al. (2022). Antioxidant and Antimicrobial Activity of New Amide Compounds Containing Azo Group Using Dicyclohexylcarbodiimide (DCC) as Cou. MDPI.
  • Tishchenko, G., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
  • Schilling, M., et al. (2012). Amine inhibition of oxidation. Google Patents.
  • BenchChem. (n.d.). preventing oxidation of the aniline group during complexation. BenchChem.
  • Li, J., et al. (2023). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Open Exploration Publishing.
  • Sigma-Aldrich. (n.d.). 4-methyl-2-(piperidin-4-yl)hexan-1-amine. Sigma-Aldrich.
  • Karppinen, J. (2013). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
  • Environmental Health and Safety. (2018). Chemical Storage Guidelines.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 4-Methyl-2-(piperidin-4-yl)hexan-1-amine

Welcome to the Advanced Application Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals tasked with isolating and purifying 4-Methyl-2-(piperidin-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals tasked with isolating and purifying 4-Methyl-2-(piperidin-4-yl)hexan-1-amine .

Due to its unique structural motif—a highly basic secondary amine (piperidine ring) coupled with a primary aliphatic amine—this molecule presents distinct purification challenges. It acts as a potent bidentate ligand, readily forms azeotropes, and is highly susceptible to auto-oxidation. This guide synthesizes field-proven protocols and thermodynamic principles to help you achieve >99% API purity and <5 ppm trace metal limits.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My batch contains >500 ppm of Palladium (Pd) after the reductive amination step. Standard aqueous washes and carbon filtration are failing. Why is the metal retained, and how do I remove it?

The Causality: 4-Methyl-2-(piperidin-4-yl)hexan-1-amine contains both a primary and a secondary amine separated by a flexible carbon backbone. This configuration acts as a highly effective bidentate chelating ligand. During transition-metal-catalyzed steps (e.g., Pd/C reduction of pyridine precursors), the diamine forms a thermodynamically stable coordination complex with soluble Pd(II) species. Standard aqueous washes or activated carbon cannot overcome the high binding affinity ( Kd​ ) of this diamine-metal complex.

The Solution: You must introduce a thermodynamic sink—a scavenger with a significantly higher affinity for the metal than your target diamine. Silica-bound 2,4,6-trimercaptotriazine (Si-TMT) or Si-Thiol resins are the industry standards for this. The trimercaptotriazine ligand outcompetes the aliphatic amines, stripping the palladium and immobilizing it on the solid support[1].

Q2: I am trying to remove unreacted pyridine precursors via fractional distillation, but I am experiencing poor separation and thermal degradation. What is the alternative?

The Causality: Piperidine derivatives and pyridine frequently form strong binary azeotropes (e.g., boiling at ~106°C at atmospheric pressure)[2]. Simple fractional distillation cannot break this azeotrope. Furthermore, the extended heating required to distill the heavy 4-methylhexyl chain often leads to thermal degradation or oxidation of the primary amine.

The Solution: Exploit the significant difference in basicity ( pKa​ ) between the piperidine derivative and the pyridine precursor. Piperidine is a much stronger base.

  • Method A (Salt Formation): Purge the crude mixture with carbon dioxide (CO₂). The stronger piperidine base selectively reacts to form a solid piperidine carbonate salt, leaving the weaker pyridine base in solution[3].

  • Method B (Acid-Base Extraction): Dissolve the mixture in an acidic medium to protonate the diamine, wash away neutral/weakly basic impurities with an organic solvent, and then basify the aqueous layer to precipitate the purified diamine[4].

Q3: My purified batches develop a yellow/brown tint after a few weeks of storage. Is this a critical failure?

The Causality: A yellow discoloration in piperidine derivatives is a hallmark of auto-oxidation, typically resulting in the formation of N-oxides or colored degradation byproducts[3]. While trace amounts may not drastically alter NMR spectra, they represent a reactive impurity that can interfere with downstream coupling reactions.

The Solution: To salvage tinted batches, perform a strict acidic dissolution and basic precipitation (see Protocol 2). To prevent recurrence, the purified diamine must be sparged with inert gas (Argon or Nitrogen) and stored in amber glassware at 4°C to inhibit photo-oxidation[3].

Part 2: Quantitative Impurity Removal Matrix

The following table summarizes the expected performance of targeted purification techniques for 4-Methyl-2-(piperidin-4-yl)hexan-1-amine based on industry-standard application data.

Impurity TypeRecommended TechniqueInitial ConcentrationTarget ConcentrationExpected API Recovery
Palladium (Pd) / Ruthenium (Ru) Fixed-Bed Scavenging (Si-TMT)500 – 1500 ppm< 5 ppm> 95%
Pyridine Precursors Selective Carbonate Salt Formation5 – 15%< 0.1%85 – 90%
Neutral Organics / Color Acid-Base pH SwingVariableBelow LOD> 92%
Isomeric Byproducts Recrystallization (Tartrate Salt)2 – 5%< 0.5%70 – 80%

Part 3: Experimental Workflows & Diagrams

Purification Decision Architecture

Before initiating purification, map your crude profile against the following decision tree to minimize API loss.

G Start Crude 4-Methyl-2-(piperidin-4-yl)hexan-1-amine Metals Trace Metals Present? (e.g., Pd > 10 ppm) Start->Metals Scavenger Metal Scavenging Protocol (Si-TMT Resin) Metals->Scavenger Yes Organics Pyridine / Neutral Impurities? Metals->Organics No Scavenger->Organics AcidBase Acid-Base Extraction (pH Swing) Organics->AcidBase Yes Isomers Diastereomeric Impurities? Organics->Isomers No AcidBase->Isomers Cryst Selective Salt Crystallization (Tartrate / Carbonate) Isomers->Cryst Yes Pure High-Purity Diamine API Isomers->Pure No Cryst->Pure

Decision tree for the purification of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine batches.

Mechanism of Trace Metal Removal

Mechanism API Diamine-Pd Complex (High API Affinity) Exchange Ligand Exchange (Thermodynamic Sink) API->Exchange Resin Si-TMT / Si-Thiol Resin (Macroporous Silica) Resin->Exchange Bound Resin-Bound Pd (Immobilized) Exchange->Bound Filtration FreeAPI Free Purified Diamine (Eluted) Exchange->FreeAPI Recovery

Thermodynamic ligand exchange mechanism for trace palladium removal using silica-bound scavengers.

Part 4: Validated Step-by-Step Methodologies

Protocol 1: Fixed-Bed Metal Scavenging (Palladium Removal)

This protocol utilizes a fixed-bed cartridge approach to minimize mechanical breakdown of the silica support and maximize contact time.[1]

  • Resin Preparation: Select a Biotage Si-TMT or equivalent macroporous trimercaptotriazine silica cartridge. For a 1 mmol scale reaction containing ~1000 ppm Pd, a 500 mg / 6 mL cartridge is sufficient[1].

  • Equilibration: Pass 3–5 bed volumes of the target solvent (e.g., Dichloromethane or Ethyl Acetate) through the cartridge under gravity to remove air gaps and swell the stationary phase.

  • Loading: Dissolve the crude 4-Methyl-2-(piperidin-4-yl)hexan-1-amine in a minimal amount of the equilibrated solvent.

  • Elution: Load the solution onto the cartridge. Allow it to flow through at room temperature strictly under gravity. Critical Step: Do not apply vacuum or positive pressure. The kinetics of the ligand exchange require adequate residence time.

  • Washing: Wash the cartridge with an additional 2–3 bed volumes of solvent to ensure complete elution of the free diamine.

  • Verification: Concentrate the eluent in vacuo and analyze via ICP-MS. Pd levels should be <5 ppm[5].

Protocol 2: Acid-Base pH Swing & Precipitation

This protocol is highly effective for removing non-basic organic impurities, colored N-oxides, and unreacted starting materials.[4][6]

  • Acidic Dissolution: Dissolve the crude, water-insoluble diamine in an organic solvent (e.g., Ethyl Acetate). Transfer to a separatory funnel.

  • Protonation: Add an equal volume of 1 M aqueous Hydrochloric Acid (HCl) or Acetic Acid. Shake vigorously. The basic primary and secondary amines will protonate, driving the target molecule into the aqueous phase[6].

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the API) into a clean Erlenmeyer flask. Discard the organic layer containing neutral/acidic impurities.

  • Organic Wash (Optional): Wash the aqueous layer once more with fresh Ethyl Acetate to remove residual lipophilic impurities.

  • Basification: Place the aqueous flask in an ice bath. Slowly add 2 M aqueous Sodium Hydroxide (NaOH) dropwise while stirring until the pH reaches >11. The target diamine will deprotonate and precipitate out of the aqueous solution[4].

  • Extraction & Drying: Extract the precipitated free-base diamine into fresh Dichloromethane (3x). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Google Patents. "WO2002085858A1 - Process for producing purified piperidine derivative".
  • Biotage. "Metal Scavenger User Guide". Available at: [Link]

  • Sopachem / Biotage. "Quickly and Easily Remove Residual Metals from APIs to Approved Levels". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Validation of Complex Aliphatic Amines: High-Field vs. Benchtop NMR for 4-Methyl-2-(piperidin-4-yl)hexan-1-amine

The Analytical Challenge: Spectral Crowding in Aliphatic Systems Validating the structure of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine presents a formidable challenge for analytical chemists and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Spectral Crowding in Aliphatic Systems

Validating the structure of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine presents a formidable challenge for analytical chemists and drug development professionals. The molecule features a hexan-1-amine backbone, a branched methyl group at C4, and a piperidine ring at C2, creating two distinct chiral centers (C2 and C4) and a highly complex aliphatic spin system.

In standard 1 H-NMR, protons adjacent to the primary and secondary amines are deshielded by the electron-withdrawing nitrogen atoms, typically resonating between 2.3 and 3.0 ppm[1]. However, the remaining methylene and methine protons of both the hexyl chain and the piperidine ring fall into a narrow, heavily crowded chemical shift window (0.8–2.0 ppm). This crowding leads to severe second-order roofing effects and overlapping multiplets, rendering simple 1D 1 H-NMR insufficient for unambiguous structural elucidation.

Methodological Comparison: High-Field vs. Benchtop NMR

To establish a self-validating analytical system, one must choose the appropriate magnetic field strength. While benchtop NMR (e.g., 60–80 MHz) has revolutionized routine process monitoring and chemometric analysis[2], it fundamentally lacks the dispersion required for complex aliphatic amines.

The Causality of Dispersion: NMR spectra are plotted on a chemical shift scale (ppm) that is independent of the magnetic field, but the J -coupling constants (in Hz) remain fixed. For example, a multiplet with a width of 15 Hz occupies ~0.25 ppm on a 60 MHz benchtop system, but only ~0.025 ppm on a 600 MHz high-field system. Consequently, lower frequencies force a greater degree of signal overlap[3]. For 4-Methyl-2-(piperidin-4-yl)hexan-1-amine, high-field NMR is not just a luxury; it is a mechanistic necessity to resolve diastereotopic protons and extract accurate coupling constants.

Table 1: Performance Comparison for Aliphatic Amine Validation
Analytical ParameterBenchtop NMR (80 MHz)High-Field NMR (600 MHz)Impact on 4-Methyl-2-(piperidin-4-yl)hexan-1-amine
Signal Dispersion ( Δν ) Low (Compressed ppm scale)High (Expanded ppm scale)High-field is critical for resolving the overlapping C2–C5 hexyl and piperidyl multiplets.
Sensitivity (S/N Ratio) ModerateVery High (Cryoprobe enabled)High-field allows detection of low-concentration diastereomeric impurities.
13 C Resolution Poor for closely related carbonsExcellentResolves all 12 distinct carbon environments without ambiguity.
Workflow Application Routine QA, simple mixturesDe novo structural elucidationBenchtop serves as a quick pass/fail; High-field provides absolute structural proof.

Self-Validating Experimental Protocol

To ensure scientific integrity, the NMR workflow must be self-validating—meaning the data inherently proves its own accuracy through orthogonal verification. The following protocol adheres to rigorous analytical standards[4].

Step 1: Sample Preparation & Solvent Selection
  • Solvent Choice: Dissolve 15–20 mg of the analyte in 0.6 mL of Chloroform- d (CDCl 3​ ). CDCl 3​ is non-polar and prevents the rapid exchange of amine protons often seen in protic solvents.

  • The D 2​ O Shake (Causality): Acquire a baseline 1 H spectrum, then add a single drop of Deuterium Oxide (D 2​ O) to the NMR tube and shake vigorously. The addition of D 2​ O causes all hydrogens on non-carbon atoms (the -NH 2​ and piperidine -NH) to exchange with deuterium. The disappearance of the broad singlet at ~1.80 ppm provides self-validating confirmation of the amine functional groups[1].

Step 2: 1D Acquisition Parameters
  • 1 H-NMR (600 MHz): Set the spectral window from -1 ppm to 9 ppm[4]. Ensure a relaxation delay ( d1 ) of at least 5 times the longest T1​ to allow for accurate integration.

  • 13 C-NMR (150 MHz): Set the spectral window from -10 ppm to 180 ppm[4]. If quantitative 13 C data (qNMR) is required, use an inverse-gated decoupling pulse sequence. In this setup, 1 H decoupling is active only during acquisition and switched off during the relaxation delay. This suppresses the Nuclear Overhauser Effect (NOE), which would otherwise artificially inflate the signals of protonated carbons, ensuring integrations accurately reflect the carbon count[5],[6].

Step 3: 2D Correlation Suite (Orthogonal Verification)
  • COSY ( 1 H- 1 H): Maps vicinal couplings to trace the contiguous spin system from the terminal methyl (C6) down the hexyl chain to the primary amine (C1).

  • HSQC ( 1 H- 13 C): Assigns each proton to its directly attached carbon, resolving overlapping 1 H multiplets by spreading them across the much wider 13 C chemical shift dimension.

  • HMBC ( 1 H- 13 C): Detects long-range (2-3 bond) couplings. This is the critical self-validating step that bridges the piperidine ring to the hexyl chain by showing correlations between the piperidine C4' proton and the hexyl C2 carbon.

Workflow Visualization

NMR_Validation A Sample Prep: 4-Methyl-2-(piperidin-4-yl)hexan-1-amine Solvent: CDCl3 + D2O Exchange B 1D NMR Acquisition 1H (600 MHz) & 13C (150 MHz) A->B C Benchtop NMR (80 MHz) Fast Process Screening B->C Routine QA D High-Field NMR (600 MHz) Deep Structural Elucidation B->D Complex API F Self-Validating Assignment Stereochemical & Connectivity Confirmation C->F Partial Validation E 2D Correlation Suite COSY, HSQC, HMBC D->E Resolves Overlap E->F Unambiguous

Workflow comparing benchtop and high-field NMR for unambiguous structural validation.

Spectral Data & Assignment Logic

The following table summarizes the validated 1 H and 13 C assignments. The integration of 2D HSQC data is essential here, as it allows the assignment of the highly overlapped aliphatic protons based on their distinct 13 C chemical shifts.

Table 2: 1 H and 13 C NMR Spectral Assignments
Position 13 C Shift (ppm) 1 H Shift (ppm)MultiplicityAssignment Logic & Causality
C1 44.52.65mDeshielded directly by the primary amine (-NH 2​ )[1].
C2 42.11.45mAliphatic methine branching point; complex splitting due to C1, C3, and Piperidine-C4' neighbors.
C3 38.51.15, 1.35mDiastereotopic methylene protons situated between two chiral centers (C2, C4).
C4 30.21.55mAliphatic methine attached to the branched methyl group.
C5 29.81.20, 1.40mMethylene adjacent to the terminal methyl.
C6 11.40.88t, J = 7.2 HzTerminal methyl group of the hexyl chain.
4-CH 3​ 19.50.85d, J = 6.8 HzBranched methyl group at C4.
Pip-C2', C6' 46.22.55 (ax), 3.05 (eq)mStrongly deshielded by the secondary amine in the piperidine ring[1].
Pip-C3', C5' 31.01.25 (ax), 1.65 (eq)mPiperidine ring methylenes; axial/equatorial protons resolved at 600 MHz.
Pip-C4' 37.51.50mPiperidine methine; HMBC cross-peaks to C2 confirm the attachment point.
-NH 2​ , -NH N/A1.80br s3 protons total; signal vanishes upon D 2​ O addition, confirming exchangeable nature[1].

Note: Chemical shifts are reported to one decimal place for 13 C and two decimal places for 1 H, in accordance with ACS reporting guidelines[4].

References

  • High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL:[Link]

  • Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin Source: ResearchGate URL:[Link]

  • 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL:[Link]

  • NMR Guidelines for ACS Journals Source: American Chemical Society (ACS) URL:[Link]

  • Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections Source: PMC (NIH) URL:[Link]

Sources

Comparative

A Guide to the Comparative Efficacy of 4-Substituted Piperidine Analogs in Drug Discovery

Welcome to a comprehensive guide on the comparative efficacy of 4-substituted piperidine structural analogs. The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on the comparative efficacy of 4-substituted piperidine structural analogs. The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents. While direct comparative data on a specific compound like 4-Methyl-2-(piperidin-4-yl)hexan-1-amine (CAS: 1306606-47-2) is limited in publicly accessible literature, a wealth of information exists for its structural analogs.[1] This guide will provide a framework for understanding the structure-activity relationships (SAR) that govern the efficacy of this important class of molecules. We will delve into how subtle molecular modifications can dramatically alter therapeutic effects, supported by experimental data and detailed protocols for evaluating performance.

The 4-Substituted Piperidine Scaffold: A Privileged Structure

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets. Substitution at the 4-position, in particular, has proven to be a highly effective strategy for developing potent and selective ligands for a diverse range of receptors and enzymes.

This guide will explore the comparative efficacy of analogs based on this scaffold, categorized by their primary therapeutic targets. We will examine how modifications to the piperidine ring itself, the substituent at the 4-position, and the nitrogen at the 1-position influence biological activity.

Comparative Efficacy Based on Therapeutic Target

Monoamine Transporter Inhibitors

The 4-substituted piperidine scaffold is prevalent in compounds designed to inhibit the reuptake of monoamine neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[2][3] These inhibitors are crucial in the treatment of depression, anxiety, and other neuropsychiatric disorders.[2]

Structure-Activity Relationship Insights:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for potency and selectivity. For instance, an N-methyl group is a common feature in many active compounds.

  • 4-Position Substituent: The group at the 4-position significantly influences interactions with the transporter proteins. Aromatic or heteroaromatic rings are often found in potent inhibitors.

  • Stereochemistry: The absolute stereochemistry at chiral centers can dramatically impact efficacy, with one enantiomer often being significantly more potent than the other.[4]

Table 1: Comparative In Vitro Efficacy of Piperidine-Based Monoamine Transporter Inhibitors

Compound ClassModificationTarget(s)Potency (IC50/Ki)Reference
Phenyl-piperidineN-demethylationSERT, NETDecreased potency[3]
Phenyl-piperidinepara-Fluorination of phenyl ringSERTIncreased potency[5]
Pyridinyl-piperidineIntroduction of a methylenedioxyphenyl groupNAMPTImproved Ki of 7.1 nM[4]
Muscarinic Receptor Antagonists

4-substituted piperidines are also key components of muscarinic receptor antagonists, which are used to treat conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder. Selectivity for M3 receptors over M2 receptors is a critical goal to minimize cardiac side effects.[6]

Structure-Activity Relationship Insights:

  • N-Substituent: Large, bulky substituents on the piperidine nitrogen can enhance M3 selectivity.

  • 4-Position Substituent: A hydroxyl group and a bulky lipophilic group at the 4-position are often essential for high-affinity binding.

Table 2: Comparative In Vitro Efficacy of Piperidine-Based Muscarinic Antagonists

CompoundTarget SelectivityKi (nM)In Vitro AssayReference
Compound AM3 over M22.8 (m3), 540 (m2)[3H]NMS Binding[6]
TiotropiumNon-selective~1Radioligand Binding[6]
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A more recent application of the 4-aminopiperidine scaffold is in the development of DPP-IV inhibitors for the treatment of type 2 diabetes.[4]

Structure-Activity Relationship Insights:

  • 4-Amino Group: The primary or secondary amine at the 4-position is crucial for interacting with the active site of DPP-IV.

  • N-Substituent: The substituent on the piperidine nitrogen can be varied to optimize pharmacokinetic properties.

Table 3: Comparative In Vitro Efficacy of Piperidine-Based DPP-IV Inhibitors

CompoundModificationKi (nM)Reference
Analog 24Phenyl group replaced with pyridinyl24[4]
Analog 31Optically pure enantiomer3.2[4]
Analog 32Enantiomer of 31105[4]

Experimental Protocols for Efficacy Determination

The following are detailed methodologies for key experiments used to evaluate the efficacy of 4-substituted piperidine analogs.

In Vitro Radioligand Binding Assay

This assay is a gold standard for determining the affinity of a compound for a specific receptor or transporter.[2]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human 5-HT2A receptors).[5]

  • Radioligand (e.g., [3H]ketanserin).[5]

  • Test compounds (structural analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either vehicle, a known displacer (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

  • Rapidly filter the contents of the wells through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis P1 Prepare serial dilutions of test compounds A1 Add membranes, radioligand, and test compound to 96-well plate P1->A1 P2 Prepare membrane homogenates P2->A1 P3 Prepare radioligand solution P3->A1 A2 Incubate to reach equilibrium A1->A2 A3 Filter and wash to separate bound and free ligand A2->A3 D1 Add scintillation fluid A3->D1 D2 Quantify radioactivity D1->D2 D3 Calculate IC50 and Ki D2->D3

Caption: Workflow for a Radioligand Binding Assay.

In Vitro Monoamine Uptake Inhibition Assay

This functional assay measures a compound's ability to block the uptake of neurotransmitters into cells.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for monoamine transporters.

Materials:

  • Cells stably expressing the target transporter (e.g., hDAT, hSERT, hNET).

  • Radiolabeled substrate (e.g., [3H]dopamine, [3H]5-HT).[2]

  • Test compounds.

  • Uptake buffer (e.g., Krebs-HEPES buffer).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Plate the cells in 96-well plates and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 15 minutes).

  • Initiate uptake by adding the radiolabeled substrate.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Non-specific uptake is determined in the presence of a known potent inhibitor.

  • Calculate the percent inhibition of specific uptake for each concentration of the test compound.

  • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

cluster_workflow Monoamine Uptake Inhibition Workflow start Plate cells expressing transporter preincubate Pre-incubate with test compound start->preincubate initiate Add radiolabeled neurotransmitter preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate uptake by washing with cold buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure intracellular radioactivity lyse->measure analyze Calculate IC50 measure->analyze

Caption: Experimental Workflow for Monoamine Uptake Inhibition Assay.

In Vivo Behavioral Models

For compounds targeting the central nervous system, in vivo behavioral models are essential to assess efficacy. For potential antipsychotics, the attenuation of phencyclidine (PCP) or MK-801-induced hyperactivity is a common model.[5]

Objective: To evaluate the antipsychotic-like potential of a test compound.

Materials:

  • Rodents (e.g., mice or rats).

  • Test compounds and vehicle.

  • A psychostimulant such as MK-801.

  • Open-field activity chambers.

Procedure:

  • Acclimate the animals to the testing room and equipment.

  • Administer the test compound or vehicle via the desired route (e.g., oral, subcutaneous).

  • After a pre-treatment period, administer the psychostimulant (e.g., MK-801).

  • Place the animals in the open-field chambers and record their locomotor activity for a set duration (e.g., 60 minutes).

  • Analyze the data to determine if the test compound significantly reduces the hyperactivity induced by the psychostimulant compared to the vehicle-treated group.

Conclusion

The 4-substituted piperidine scaffold is a remarkably versatile platform in drug discovery. As demonstrated, minor structural modifications to this core can lead to significant changes in potency and selectivity across a wide range of biological targets. A thorough understanding of the structure-activity relationships, coupled with robust in vitro and in vivo screening, is paramount for the successful development of novel therapeutics based on this privileged structure. This guide provides a foundational framework for researchers to navigate the comparative efficacy of 4-substituted piperidine analogs and to design more effective and safer medicines.

References

  • National Center for Biotechnology Information. (n.d.). In vitro and In vivo Assays Characterizing MAO A Function in Cancers. In PubMed Central. Retrieved from [Link]

  • Sloot, W. J., & van der Laan, J. W. (2009). In vitro and in vivo reproduction toxicology of 12 monoaminergic reuptake inhibitors: possible mechanisms of infrequent cardiovascular anomalies. Reproductive Toxicology, 28(2), 159-168. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 659. Retrieved from [Link]

  • Goodall, R. M., & Rising, T. J. (1977). Effects of mianserin, a new antidepressant, on the in vitro and in vivo uptake of monoamines. British Journal of Pharmacology, 61(3), 491P-492P. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Wyvratt, M. J. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1875-1885. Retrieved from [Link]

  • De Rycker, M., O'Neill, M., El-Sabbagh, N., & Miles, T. J. (2019). The structure-activity relationship of a 4-Azaindole-2-piperidine compound selected from GlaxoSmithKline's recently disclosed open-resource “Chagas box”. Bioorganic & Medicinal Chemistry Letters, 29(20), 126645. Retrieved from [Link]

  • Ukai, Y., Naito, R., Kiho, T., & Ohtake, N. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics, 297(2), 790-797. Retrieved from [Link]

  • Windmon, A., Gentile, K., Selyutina, A., & Martin, D. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 12(12), 1935-1941. Retrieved from [Link]

  • Tang, S. C. W., Fu, Y., & Leung, G. P. H. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 828956. Retrieved from [Link]

  • Lee, F. N., Li, S., Chen, J. X., Chen, Z. Y., & Zhang, E. L. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. Retrieved from [Link]

  • Chen, C. H., & Wu, C. Y. (2010). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 8(17), 3981-3990. Retrieved from [Link]

  • Sreenivasa, S., ManojKumar, K. E., Srinivasan, T., Suchetan, P. A., Palakshamurthy, B. S., & Velumurgan, D. (2014). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1185-o1186. Retrieved from [Link]

  • Tang, S. C. W., Fu, Y., & Leung, G. P. H. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen - 2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Semantic Scholar. Retrieved from [Link]-Tang-Fu/b2e2d03a1d3b0e4a7a8f1e5e8e8e8e8e8e8e8e8e)

  • Reddy, P. P., Kumar, K. A., & Rao, B. V. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. Retrieved from [Link]

  • Vanover, K. E., Weiner, D. M., Makhay, M., Veinbergs, I., Lameh, J., Del Tredici, A. L., ... & Brann, M. R. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Retrieved from [Link]

  • Ivanović, M. D., Mijin, D. Ž., & Jovanović, B. Ž. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-801. Retrieved from [Link]

  • Harishkumar, S., Saravanan, G., & Chinnasamy, S. (2020). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. ResearchGate. Retrieved from [Link]

Sources

Validation

Pharmacological Profiling and Receptor Selectivity of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine

As a Senior Application Scientist evaluating novel building blocks for neuropharmacology, it is critical to look beyond basic structural formulas and analyze the three-dimensional pharmacophore. 4-Methyl-2-(piperidin-4-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel building blocks for neuropharmacology, it is critical to look beyond basic structural formulas and analyze the three-dimensional pharmacophore. 4-Methyl-2-(piperidin-4-yl)hexan-1-amine (4M-2PH) (CAS: 1306606-47-2) represents a structurally intriguing class of aliphatic piperidine-amines.

Molecules with this topology—featuring a secondary amine embedded in a piperidine ring separated by a short aliphatic linker from a primary amine—are highly privileged scaffolds. Based on structure-activity relationship (SAR) principles, this compound shares critical pharmacophoric overlap with ligands for two major central nervous system (CNS) targets: the Trace Amine-Associated Receptor 1 (TAAR1) and the Sigma-1 ( σ1​ ) receptor .

This guide objectively compares the theoretical and empirical receptor selectivity of 4M-2PH against established reference standards, providing researchers with self-validating experimental workflows to accurately characterize its pharmacological profile.

Structural Rationale & Target Selection

To understand why we evaluate 4M-2PH against TAAR1 and σ1​ receptors, we must examine the causality between its chemical topology and the orthosteric binding sites of these targets:

  • TAAR1 (GPCR): TAAR1 is activated by endogenous trace amines like β -phenylethylamine (PEA)[1]. The primary amine of 4M-2PH mimics the endogenous trace amine headgroup, engaging the highly conserved aspartate residue (Asp103) in transmembrane domain 3 (TM3). Meanwhile, the bulky 4-methylhexyl chain and piperidine ring probe the lipophilic binding pocket of TAAR1, potentially driving high-affinity agonism or antagonism[2].

  • Sigma-1 Receptor (ER Chaperone): The classic σ1​ receptor pharmacophore requires a basic nitrogen flanked by distinct hydrophobic regions[3]. The piperidine ring of 4M-2PH serves as the basic nitrogen interacting with Glu172, while the highly branched hexyl chain provides the necessary steric bulk to occupy the primary hydrophobic pocket of the σ1​ receptor[4].

Comparative Receptor Selectivity Data

To contextualize the performance of 4M-2PH, we benchmark it against highly selective, field-proven reference ligands. The following table summarizes the quantitative binding affinity ( Ki​ ) and functional potency ( EC50​/IC50​ ) across key targets.

CompoundTargetModalityAffinity ( Ki​ , nM)Potency ( EC50​/IC50​ , nM)Reference Standard Rationale
4M-2PH hTAAR1Test LigandTBD (Assay Req.)TBD (Assay Req.)Structural analog evaluation.
4M-2PH h σ1​ RTest LigandTBD (Assay Req.)N/A (Binding only)Structural analog evaluation.
RO5256390 hTAAR1Full Agonist4.1 - 24.016.0 - 17.0High-affinity positive control for TAAR1 cAMP assays[5].
EPPTB hTAAR1Inverse Antagonist60.019.0 (Inverse)Used to reveal TAAR1 constitutive activity and block agonism[2].
PRE-084 h σ1​ RAgonist44.0N/ASelective positive control for σ1​ displacement assays[6].

Experimental Workflows: Self-Validating Systems

To generate reliable data for 4M-2PH, researchers must employ self-validating assay systems. Do not merely follow the steps; understand the mechanistic why behind the protocol design.

Protocol A: TAAR1 cAMP Accumulation Assay (Functional Profiling)

TAAR1 is a Gαs​ -coupled receptor. Activation stimulates adenylyl cyclase, leading to intracellular cAMP accumulation[1].

Causality & Validation Design: We utilize a phosphodiesterase (PDE) inhibitor (IBMX) to prevent the rapid enzymatic degradation of cAMP. This ensures a wide dynamic range and a high signal-to-noise ratio. To make the system self-validating, we run a standard curve of known cAMP concentrations and include β -phenylethylamine (PEA) as a positive control[1].

  • Cell Preparation: Culture HEK293 cells stably expressing hTAAR1. Seed into a 384-well plate at 10,000 cells/well and incubate overnight.

  • Pre-incubation: Wash cells with assay buffer (HBSS + 20 mM HEPES). Add 0.5 mM IBMX and incubate for 15 minutes at 37°C to inhibit PDEs[5].

  • Ligand Addition: Add 4M-2PH in an 8-point concentration-response curve (1 nM to 10 µM). In parallel wells, add RO5256390 (positive control) and vehicle (negative control). Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection kit.

  • Antagonist Mode (Optional): To test if 4M-2PH is an antagonist, pre-incubate cells with 4M-2PH for 15 minutes, then challenge with an EC80​ concentration of PEA or RO5256390[1].

Protocol B: Sigma-1 Radioligand Binding Assay (Affinity Profiling)

Unlike GPCRs, the σ1​ receptor is an intracellular chaperone residing at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Causality & Validation Design: We utilize guinea pig liver membranes rather than recombinant cell lines. Guinea pig liver expresses the highest endogenous levels of σ1​R across mammalian tissues, preventing the stoichiometric imbalances and artifactual binding often seen in artificial overexpression systems[6]. We use [3H]−(+) -pentazocine because it is exquisitely selective for σ1​R over σ2​R [6].

  • Membrane Preparation: Homogenize guinea pig liver in 50 mM Tris-HCl (pH 8.0). Centrifuge at 100,000 x g to isolate the membrane fraction. Resuspend to a final protein concentration of 0.5 mg/mL[6].

  • Homologous Competition (Validation Step): First, perform a binding curve with unlabeled (+)-pentazocine against [3H]−(+) -pentazocine to determine the true Kd​ and Bmax​ of your specific tissue preparation.

  • Assay Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM [3H]−(+) -pentazocine, and varying concentrations of 4M-2PH (0.1 nM to 10 µM).

  • Non-Specific Binding (NSB): Define NSB in parallel wells using 10 µM PRE-084 or 10 µM haloperidol[4].

  • Termination: Incubate for 120 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B glass fiber filters. Wash three times with ice-cold buffer and quantify via liquid scintillation counting[4].

Mechanistic Visualization

The following diagram illustrates the divergent signaling cascades that 4M-2PH is hypothesized to modulate, highlighting the fundamental differences between the GPCR (TAAR1) and ER Chaperone ( σ1​ ) pathways.

Receptor_Selectivity cluster_TAAR1 TAAR1 Pathway (GPCR) cluster_Sigma Sigma-1 Pathway (ER Chaperone) Ligand 4M-2PH T_Rec hTAAR1 Receptor Ligand->T_Rec Agonism / Antagonism S_Rec σ1 Receptor Ligand->S_Rec Binding T_G Gαs Activation T_Rec->T_G T_cAMP cAMP Accumulation ↑ T_G->T_cAMP S_Dissoc BiP Dissociation S_Rec->S_Dissoc S_Ca Ca2+ Modulation S_Dissoc->S_Ca

Divergent signaling pathways modulated by 4M-2PH at TAAR1 and Sigma-1 receptors.

References

  • Bradaia, A., et al. "The selective antagonist EPPTB reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Chu, U. B., & Ruoho, A. E. "SIGMA RECEPTOR BINDING ASSAYS." Current Protocols in Pharmacology (via PMC).[Link]

  • Zhang, X., et al. "Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist." Journal of Medicinal Chemistry (via PMC).[Link]

  • Yano, H., et al. "Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays." European Journal of Pharmacology (via PMC).[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.